molecular formula C9H7BrF2O2 B3059855 Methyl 4-(bromomethyl)-2,5-difluorobenzoate CAS No. 1355488-72-0

Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Cat. No.: B3059855
CAS No.: 1355488-72-0
M. Wt: 265.05
InChI Key: BUGNGBVWYRKVFF-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a useful research compound. Its molecular formula is C9H7BrF2O2 and its molecular weight is 265.05. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(bromomethyl)-2,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(bromomethyl)-2,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(bromomethyl)-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNGBVWYRKVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195324
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
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Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355488-72-0
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
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Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
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Record name methyl 4-(bromomethyl)-2,5-difluorobenzoate
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Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0) is a critical benzylic halide intermediate employed in the synthesis of bioactive pharmacophores, particularly GPR119 agonists and integrin


 antagonists.[1] Its structural core—a difluorinated benzene ring—imparts metabolic stability and lipophilicity, while the reactive bromomethyl motif serves as a versatile electrophilic handle for C-N, C-O, and C-C bond-forming reactions.

This guide details the Wohl-Ziegler radical bromination strategy, the industry-standard route for synthesizing this compound from its methyl precursor. Unlike nucleophilic substitutions on benzyl alcohols, this radical pathway offers superior atom economy and avoids harsh acidic conditions that might hydrolyze the ester moiety.

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis is best approached via the radical bromination of Methyl 2,5-difluoro-4-methylbenzoate . This route leverages the electron-withdrawing nature of the fluorine substituents, which, while deactivating the ring toward electrophilic attack, do not prevent radical abstraction at the benzylic position.

Reaction Scheme

The transformation utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or BPO).[2]

ReactionScheme SM Methyl 2,5-difluoro- 4-methylbenzoate (Precursor) Product Methyl 4-(bromomethyl)- 2,5-difluorobenzoate (Target) SM->Product Reagents NBS (1.1 eq) Initiator (AIBN/BPO) Solvent (PhCF3 or MeCN) Reflux Reagents->Product Byproduct Succinimide (Precipitate) Product->Byproduct Side Product

Figure 1: Reaction scheme for the Wohl-Ziegler bromination.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 2,5-difluoro-4-methylbenzoate Substrate1.0Starting material (CAS 1355488-71-9)
N-Bromosuccinimide (NBS) Bromine Source1.05 - 1.1Recrystallize from water if yellow/degraded.
Benzoyl Peroxide (BPO) Radical Initiator0.05Preferred for electron-deficient rings.

-Trifluorotoluene
SolventN/AGreen alternative to CCl4; high boiling point.
Acetonitrile Solvent (Alt)N/APromotes succinimide precipitation; easier workup.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line (Nitrogen or Argon).

  • Charge the flask with Methyl 2,5-difluoro-4-methylbenzoate (1.0 eq) and anhydrous solvent (10 mL per gram of substrate).

    • Note: Deoxygenate the solvent by bubbling nitrogen for 10 minutes prior to addition to prevent quenching of radical species.

  • Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure the NBS is white; yellow coloration indicates free bromine which can lead to side reactions.

  • Add the radical initiator BPO (0.025 eq initially).

Step 2: Initiation & Reflux

  • Heat the mixture to reflux (approx. 80-85°C for Acetonitrile/PhCF3).

  • Once reflux is established, observe for the "initiation spike" (often a sudden color change or vigorous bubbling). If initiation does not occur within 15 minutes, add the remaining BPO (0.025 eq).

  • Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of the methyl starting material.

    • Caution: Prolonged heating after consumption of starting material promotes the formation of the dibromo impurity.

Step 3: Workup & Purification [2]

  • Cool the reaction mixture to 0°C. Succinimide will precipitate out of solution.

  • Filter the cold mixture to remove succinimide.[3] Wash the filter cake with cold solvent.

  • Concentrate the filtrate under reduced pressure to yield a crude yellow oil or solid.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • The difluoro substitution pattern makes the benzylic bromide significantly more polar than the starting material, allowing for effective separation.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

The success of this synthesis relies on balancing conversion against over-bromination.

Workflow Start Start Reaction (Reflux) Check TLC/HPLC Check (3 Hours) Start->Check Decision SM Consumed? Check->Decision Stop Cool to 0°C Filter Succinimide Decision->Stop Yes AddInit Add 0.01 eq BPO Continue Reflux Decision->AddInit No (<90% Conv) AddInit->Check OverRxn Risk: Dibromo Impurity AddInit->OverRxn If >6 hrs

Figure 2: Decision logic for reaction monitoring to minimize impurities.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Conversion Quenched radicals (Oxygen)Degas solvents thoroughly; increase initiator load slightly.
Dibromo Impurity Over-reaction (Excess NBS)Stop reaction at 95% conversion; use strictly 1.05 eq NBS.
Dark Coloration Decomposition / HBr buildupAdd weak base (e.g., K2CO3) to scavenge acid traces (use caution).

Part 4: Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Benzylic bromides, including Methyl 4-(bromomethyl)-2,5-difluorobenzoate, are potent lachrymators (tear agents) and skin irritants.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute alcoholic solution of ammonia or sodium thiosulfate to quench residue before removal from the hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Part 5: References

  • Wohl-Ziegler Bromination Mechanism & Protocol Source: BenchChem Application Note. "Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate via Radical Bromination."

  • Synthesis of Fluorinated Benzoic Acid Derivatives Source: ChemicalBook.[4] "Synthesis of Methyl 2,4-difluorobenzoate and related 5-bromo derivatives."

  • Radical Bromination of Electron-Deficient Toluenes Source: Journal of Medicinal Chemistry (via Google Patents). "Process for preparing 4-bromomethyl-3-methoxy-benzoic esters."

  • Properties of Methyl 4-(bromomethyl)-2,5-difluorobenzoate Source: BLD Pharm Product Data. "Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0)."[1]

Sources

Methyl 4-(bromomethyl)-2,5-difluorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Authored by Senior Application Scientist, Gemini

Introduction

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional nature—a reactive benzylic bromide, a modifiable methyl ester, and an electron-deficient difluorinated phenyl ring—makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of a chemical reagent are fundamental to its application. Methyl 4-(bromomethyl)-2,5-difluorobenzoate is defined by the precise arrangement of its functional groups on the benzene scaffold.

Chemical Structure

The molecule consists of a central benzene ring substituted with two fluorine atoms at positions 2 and 5, a methyl ester group at position 1, and a bromomethyl group at position 4.

Caption: Structure of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Core Properties

The compound's physical and chemical data are summarized below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
CAS Number 1355488-72-0[1]
Molecular Formula C₉H₇BrF₂O₂[1][2][3]
Molecular Weight 265.05 g/mol [1][3]
Appearance Liquid or Solid or Semi-solid[4]
Purity ≥97%[3][4]
Storage Conditions Inert atmosphere, 2-8°C[1][3][4]
SMILES COC(=O)C1=C(C=C(C(=C1)F)CBr)F[2]
InChI Key BUGNGBVWYRKVFF-UHFFFAOYSA-N[2]
Predicted XlogP 2.5[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[3]

Spectroscopic Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals:

    • A singlet around 3.9 ppm corresponding to the three protons of the methyl ester (-OCH₃) group.

    • A singlet around 4.5-4.7 ppm for the two benzylic protons of the bromomethyl (-CH₂Br) group. This signal is deshielded due to the adjacent bromine atom and the aromatic ring.

    • Two signals in the aromatic region (7.0-8.0 ppm ) for the two aromatic protons. The coupling with adjacent fluorine atoms (H-F coupling) will likely result in doublet or doublet of doublets splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

    • A signal for the methyl carbon (-OCH₃) around 52 ppm .

    • The benzylic carbon (-CH₂Br) would appear around 30-35 ppm .

    • Multiple signals in the aromatic region (110-165 ppm ). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF).

    • The carbonyl carbon (C=O) of the ester is expected around 165-170 ppm .

  • Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two major peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 4-(bromomethyl)-2,5-difluorobenzoate stems from the orthogonal reactivity of its functional groups. The bromomethyl group is the primary site for nucleophilic substitution, allowing for the facile introduction of the 2,5-difluorobenzyl moiety.

The Benzylic Bromide: A Potent Electrophile

The carbon-bromine bond in the bromomethyl group is polarized and the bromine atom is an excellent leaving group. This makes the benzylic carbon highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as an alkylating agent in Sₙ2 reactions.

Causality Behind Reactivity: The benzylic position is inherently activated towards Sₙ2 displacement. The transition state is stabilized by the adjacent aromatic ring's π-system, which can delocalize the partial positive charge that develops on the carbon atom. This stabilization lowers the activation energy of the reaction, making benzylic halides significantly more reactive than simple alkyl halides.

Common nucleophiles that react efficiently with this site include:

  • Amines (primary, secondary) to form substituted benzylamines.

  • Alcohols and phenols to form benzyl ethers.

  • Thiols to form benzyl thioethers.

  • Carboxylates to form benzyl esters.

  • Azides to form benzyl azides, which are precursors to amines.

  • Cyanide to form benzyl nitriles.

Experimental Workflow: Nucleophilic Substitution

The following diagram illustrates the core synthetic application of the title compound as an electrophile in a generalized Sₙ2 reaction.

G cluster_reactants Reaction Setup cluster_products Outputs reagent Methyl 4-(bromomethyl)- 2,5-difluorobenzoate product Alkylated Product reagent->product Sₙ2 Alkylation nucleophile Nucleophile (Nu-H) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) salt Salt Byproduct (Base-H⁺Br⁻) base->salt Neutralizes HBr

Sources

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0): Structural Profiling and Application in Nav1.7 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward non-opioid pain management, the demand for highly selective, structurally tuned pharmaceutical intermediates has surged. Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0) has emerged as a critical bifunctional building block in the synthesis of Voltage-Gated Sodium Channel (Nav1.7) inhibitors [1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of this compound. We will explore its physicochemical profile, the mechanistic rationale behind its structural design, and field-proven experimental protocols for its synthesis and downstream application in drug discovery.

Physicochemical & Structural Profiling

The utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate lies in its highly orthogonal reactivity. It possesses three distinct functional domains: a nucleophile-susceptible bromomethyl group, a hydrolyzable methyl ester, and a metabolically stabilizing 2,5-difluoro aromatic core.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1355488-72-0
IUPAC Name Methyl 4-(bromomethyl)-2,5-difluorobenzoate
Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
SMILES COC(=O)C1=CC(F)=C(CBr)C=C1F
Physical State Pale yellow to off-white oil or low-melting solid
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C
Mechanistic Rationale of the Scaffold

The strategic placement of the 2,5-difluoro motif is not arbitrary. In medicinal chemistry, fluorine acts as a bioisostere for hydrogen but is highly electronegative. Substituting hydrogen with fluorine at the 2 and 5 positions serves two primary causal functions:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic positions, thereby increasing the half-life of the final drug candidate.

  • Conformational Tuning: The strong dipole of the C-F bonds lowers the pKa of the adjacent functional groups and restricts the rotational freedom of the final biaryl or acyl-sulfonamide linkages, locking the molecule into a bioactive conformation [2].

G A Methyl 4-(bromomethyl)- 2,5-difluorobenzoate (Core Scaffold) B Bromomethyl Group (-CH2Br) A->B C4 Position C Methyl Ester (-COOCH3) A->C C1 Position D 2,5-Difluoro Motif (-F) A->D C2, C5 Positions B_detail Nucleophilic Substitution (SN2) Cross-Coupling Reactions (Amine/Ether Linkages) B->B_detail Reactivity C_detail Hydrolysis to Carboxylic Acid Amidation Reactions (Sulfonamide Coupling) C->C_detail Reactivity D_detail Metabolic Stability Lipophilicity Enhancement Target Binding (H-Bonds) D->D_detail Property

Structural logic and reactivity profile of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Application in Drug Discovery: Nav1.7 Inhibitors

The primary application of CAS 1355488-72-0 is in the synthesis of Nav1.7 inhibitors. Nav1.7 is a voltage-gated sodium channel predominantly expressed in the dorsal root ganglion (DRG). Genetic validation has shown that loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to Congenital Indifference to Pain (CIP), while gain-of-function mutations cause severe neuropathic pain disorders like Primary Erythromelalgia [3].

By utilizing the bromomethyl group of this compound, chemists can attach complex pharmacophores via SN2 alkylation. Subsequent hydrolysis of the methyl ester allows for coupling with sulfonamides to generate acyl-sulfonamides , a well-documented class of highly selective Nav1.7 inhibitors [4].

G Stimulus Nociceptive Stimulus Nav17 Nav1.7 Channel Activation (DRG) Stimulus->Nav17 Depolarization ActionPot Action Potential Generation Nav17->ActionPot Na+ Influx Pain Pain Perception (CNS) ActionPot->Pain Signal Transmission Inhibitor Nav1.7 Inhibitor (Synthesized from CAS 1355488-72-0) Inhibitor->Nav17 Allosteric Block

Mechanism of Nav1.7 inhibitors in blocking nociceptive action potentials and pain perception.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the analytical checkpoints required to confirm success.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate via Radical Bromination

This protocol describes the conversion of Methyl 2,5-difluoro-4-methylbenzoate to the target bromomethyl derivative using Wohl-Ziegler bromination.

  • Initialization: Dissolve 1.0 equivalent of Methyl 2,5-difluoro-4-methylbenzoate in anhydrous carbon tetrachloride (CCl4) or acetonitrile (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.1 equivalents of Azobisisobutyronitrile (AIBN).

    • Causality: AIBN is a thermal radical initiator. At 80°C, it undergoes homolysis to generate isobutyronitrile radicals, which abstract molecular bromine from NBS to propagate the radical chain. NBS is chosen because it maintains a low, steady concentration of Br2, preventing electrophilic aromatic substitution and ensuring exclusive benzylic bromination.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere and stir for 4–6 hours. Illuminate with a halogen lamp to accelerate homolytic cleavage if necessary.

  • Self-Validation Check (TLC/HPLC): Monitor the reaction. The disappearance of the starting material and the emergence of a more lipophilic spot (higher Rf in 9:1 Hexanes:EtOAc) confirms conversion. If a secondary, even higher Rf spot appears, it indicates over-bromination (dibromomethyl side-product), signaling that the reaction must be quenched immediately.

  • Workup: Cool the mixture to 0°C. The byproduct, succinimide, is insoluble in cold non-polar solvents and will precipitate. Filter the suspension and concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield CAS 1355488-72-0 as a pale yellow oil/solid.

Protocol 2: Downstream SN2 Alkylation for Inhibitor Synthesis
  • Initialization: Dissolve 1.0 eq of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.2 eq of a target primary/secondary amine and 2.0 eq of anhydrous Potassium Carbonate (K2CO3).

    • Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the HBr generated during the SN2 attack, preventing the protonation of the nucleophilic amine. DMF is utilized because polar aprotic solvents solvate the potassium cation while leaving the amine nucleophile exposed, drastically lowering the activation energy of the SN2 transition state.

  • Execution & Workup: Stir at room temperature for 8 hours. Quench with ice water, extract with Ethyl Acetate (3x), and wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4 and concentrate.

Analytical Validation

A robust synthesis is only as good as its analytical verification. Below is the standard analytical profile used to validate the purity and structural integrity of synthesized Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Table 2: Analytical Characterization Markers
Analytical MethodKey Markers & Expected Observations
1H NMR (400 MHz, CDCl3) δ 7.60 (dd, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 4.45 (s, 2H, -CH2Br), 3.95 (s, 3H, -OCH3). The sharp singlet at ~4.45 ppm is the definitive marker of successful benzylic bromination.
19F NMR (376 MHz, CDCl3) Two distinct multiplets around δ -115.0 and -118.0 ppm, confirming the asymmetric para-fluorine arrangement on the aromatic ring.
LC-MS (ESI+) m/z 265.0 [M+H]+ and 267.0[M+H+2]+ in a strict 1:1 ratio, validating the presence of the bromine isotope pattern (79Br and 81Br).
HPLC (C18 Column) Single sharp peak at an elevated retention time compared to the unbrominated precursor, confirming >95% purity.

References

  • World Intellectual Property Organization (WIPO) Patent Title: WO/2012/007868 - N-SULFONYLBENZAMIDES AS INHIBITORS OF VOLTAGE-GATED SODIUM CHANNELS Source: WIPO / Pfizer Inc. URL:[Link]

  • Nature Scientific Literature Title: An SCN9A channelopathy causes congenital inability to experience pain Source: Cox, J. J. et al., Nature 444, 894–898 (2006) URL:[Link]

  • Source: Google Patents / Vertex Pharmaceuticals Inc.

Reactivity and Applications of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the strategic incorporation of fluorinated building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) has emerged as a highly versatile, bifunctional electrophile. By offering orthogonal reactivity—a highly reactive benzylic bromide paired with a latent carboxylic acid (masked as a methyl ester)—this scaffold allows for rapid, modular assembly of complex Active Pharmaceutical Ingredients (APIs).

As of 2026, this specific building block has been critically enabling in the development of voltage-gated sodium channel (Nav1.7) inhibitors for pain management and plasma kallikrein inhibitors for diabetic macular edema. This whitepaper dissects the electronic properties, kinetic reactivity pathways, and self-validating experimental protocols required to harness this molecule effectively.

Molecular Anatomy & Electronic Profiling

The utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate stems from the precise stereoelectronic effects of its substituents.

  • The 2,5-Difluoro Motif: Fluorine’s high electronegativity combined with its small van der Waals radius (1.47 Å) exerts a strong inductive electron-withdrawing effect (-I) without introducing significant steric bulk. This specific 2,5-substitution pattern lowers the electron density of the aromatic ring, rendering it highly resistant to Cytochrome P450-mediated oxidative metabolism (a common liability in non-fluorinated benzyl groups).

  • The Bromomethyl Group (-CH₂Br): Positioned para to the ester, the benzylic carbon is highly electrophilic. The weak C-Br bond (relative to C-Cl) ensures it functions as an excellent leaving group. The electron-withdrawing fluorines slightly destabilize any potential carbocation intermediate, effectively shutting down

    
     pathways and ensuring that nucleophilic substitutions proceed via strict, predictable 
    
    
    
    kinetics.
  • The Methyl Ester (-COOMe): This group serves as a stable protecting group for the carboxylic acid during upstream alkylation steps. The ortho-fluorine atom (at position 2) lowers the

    
     of the corresponding acid, making the ester slightly more susceptible to alkaline hydrolysis than a standard benzoate, which dictates the need for careful pH control during synthetic workflows.
    
Table 1: Physicochemical & Structural Parameters
ParameterValuePharmacological / Synthetic Implication
CAS Number 1355488-72-0Standard registry identifier [1]
Molecular Weight 265.05 g/mol Highly mass-efficient building block
Formula

High F-content improves target lipophilicity
Electrophilic Sites 2Enables orthogonal bi-directional coupling
Predicted LogP ~2.8Enhances membrane permeability of final API
Storage Conditions 2-8°C, Inert GasPrevents ambient hydrolysis and dimerization

Core Reactivity Pathways

Understanding the chemoselectivity of this scaffold is critical. The molecule presents two primary sites for functionalization, which must be addressed sequentially to avoid cross-reactivity.

MolecularReactivity Core Methyl 4-(bromomethyl) -2,5-difluorobenzoate SN2 Benzylic Alkylation (SN2) Primary Electrophilic Site Core->SN2 Amines, Thiols, K2CO3 Hydrolysis Ester Saponification Secondary Modification Core->Hydrolysis LiOH, THF/H2O Coupling Cross-Coupling (C-C Bond Formation) Core->Coupling Pd(PPh3)4, Boronic Acids

Fig 1. Orthogonal reactivity pathways of the bifunctional difluorobenzoate scaffold.

Pathway A: Kinetically Driven Alkylation

The primary synthetic application is the


 displacement of the bromide by nitrogen, oxygen, or sulfur nucleophiles. Because the ester is relatively stable under mild anhydrous basic conditions (e.g., 

in DMF), the bromomethyl group can be selectively reacted. The reaction is highly exothermic and rapid due to benzylic stabilization of the transition state.
Pathway B: Orthogonal Ester Hydrolysis

Once the benzylic position is functionalized, the methyl ester is typically saponified to yield the corresponding carboxylic acid. This acid then serves as a handle for amide coupling. Lithium hydroxide (LiOH) is the reagent of choice; its mild basicity prevents the epimerization of stereocenters that may have been introduced in the


 step.

Pharmacological Case Studies

The strategic value of Methyl 4-(bromomethyl)-2,5-difluorobenzoate is best illustrated by its use in clinical candidate synthesis:

  • Nav1.7 Inhibitors (Pfizer): Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain. In patent, researchers utilized this building block to construct complex sulfonamide derivatives. The difluorobenzyl moiety was crucial for fitting into the hydrophobic pocket of the Nav1.7 channel while resisting hepatic clearance [2].

  • Plasma Kallikrein Inhibitors (BioCryst): For the treatment of hereditary angioedema and diabetic macular edema, patent describes the use of this scaffold to link a recognition moiety to the enzyme's active site. The rigid, electron-deficient ring enhances binding affinity through multipolar interactions [3].

Self-Validating Experimental Workflows

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for each step.

SyntheticWorkflow SM Starting Amine Alkylation Step 1: N-Alkylation (DMF, K2CO3, 0°C) SM->Alkylation Hydrolysis Step 2: Hydrolysis (LiOH, aq. THF) Alkylation->Hydrolysis Amidation Step 3: Amidation (HATU, DIPEA) Hydrolysis->Amidation API Final Drug Candidate Amidation->API

Fig 2. Standard 3-step synthetic workflow for integrating the building block into API scaffolds.

Table 2: Optimization of N-Alkylation Conditions
SolventBaseTemp (°C)IPC Conversion (2h)Impurity Profile & Causality
THFTEA2545%Low yield; TEA is insufficiently basic for complete deprotonation.
MeCN

6085%15% bis-alkylation; high temp drives over-reaction.
DMF

0 to 25 >95% Clean; DMF solvates

, leaving the nucleophile highly reactive.
DMF

25>98%Trace ester hydrolysis; Cesium effect makes it slightly too aggressive.
Protocol 1: Chemoselective N-Alkylation

Objective: Attach a complex heterocyclic amine to the benzylic position without hydrolyzing the methyl ester.

  • Initiation: Dissolve the starting amine (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that effectively solvates alkali metal cations, leaving the amine nucleophile "naked" and maximizing its kinetic reactivity.

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 eq). Stir for 15 minutes at room temperature.
    
    • Causality:

      
       acts as an acid scavenger. It is basic enough to neutralize the generated HBr but not nucleophilic enough to attack the methyl ester.
      
  • Electrophile Addition: Cool the mixture to 0°C. Add Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.05 eq) dropwise as a solution in DMF.

    • Causality: The dropwise addition at 0°C suppresses the formation of bis-alkylated impurities by keeping the local concentration of the highly reactive electrophile low.

  • In-Process Control (IPC): After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting amine peak disappears and the

      
       of the product dominates.
      
  • Workup: Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The 5% LiCl wash is a critical step; it drastically alters the partition coefficient of DMF, forcing it into the aqueous layer and preventing high-boiling solvent carryover during concentration.

Protocol 2: Downstream Ester Saponification

Objective: Unmask the carboxylic acid for subsequent amide coupling.

  • Solvent Matrix: Dissolve the alkylated intermediate in a 3:1:1 mixture of THF:MeOH:

    
    .
    
    • Causality: This specific ternary mixture ensures complete solvation of the lipophilic organic intermediate (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide ion.

  • Hydrolysis: Add

    
     (1.5 eq) and stir at room temperature for 3 hours.
    
    • Causality: LiOH is milder than NaOH or KOH. It selectively hydrolyzes the methyl ester without cleaving sensitive amides or causing epimerization at adjacent stereocenters.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH.

    • Causality: Removing the organic solvents before acidification ensures the product does not partition into a mixed organic phase, which would complicate precipitation.

  • Acidification: Cool the remaining aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 3-4.

    • Validation: A white precipitate will form immediately as the highly soluble lithium carboxylate is converted into the insoluble free carboxylic acid. Filter and dry under high vacuum.

References

  • Brown, A. D., et al. "Sulfonamide derivatives as Nav1.7 inhibitors.
  • Kotian, P. L., et al. "Therapeutic Inhibitory Compounds.

Technical Guide: Spectroscopic Profiling of Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Utility

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 950689-42-6) is a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated bio-active scaffolds. Its value lies in the orthogonal reactivity of the benzyl bromide (for nucleophilic substitution) and the methyl ester (for hydrolysis or amidation), modulated by the electronic effects of the 2,5-difluoro substitution.

This guide provides a comprehensive spectroscopic analysis framework. Due to the limited availability of raw public spectral libraries for this specific intermediate, the data presented combines high-confidence theoretical modeling based on substituent additivity rules (SCS) with empirical data from structural analogs (e.g., 4-bromo-2,5-difluorobenzoic acid derivatives).

Synthesis & Structural Context

Understanding the synthesis is prerequisite to accurate spectral interpretation, as the primary impurities are direct byproducts of the reaction pathway.

Synthesis Logic

The standard industrial route involves the radical bromination of Methyl 4-methyl-2,5-difluorobenzoate using N-bromosuccinimide (NBS).

SynthesisPath SM Methyl 4-methyl- 2,5-difluorobenzoate Product Methyl 4-(bromomethyl)- 2,5-difluorobenzoate (Target) SM->Product Radical Bromination Impurity1 Impurity A: Unreacted Starting Material SM->Impurity1 Incomplete Conversion Reagents NBS, AIBN CCl4 or PhCF3, Reflux Reagents->SM Impurity2 Impurity B: Dibromomethyl analog Product->Impurity2 Over-bromination

Figure 1: Synthesis pathway highlighting the origin of critical spectroscopic impurities.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Profiling

The 2,5-difluoro substitution pattern creates a complex coupling network. The fluorine atoms (


F, spin 1/2) couple with both protons and carbons, resulting in characteristic splitting patterns.
Predicted

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (C6) 7.65 - 7.75dd1H

Ortho to Ester, shielded by F5, coupled to F5 (ortho) & F2 (para).
Ar-H (C3) 7.20 - 7.30dd1H

Ortho to

, coupled to F2 (ortho) & F5 (para).
C

Br
4.48 - 4.52s (or d)2H

Deshielded by Br and aromatic ring. May show fine long-range coupling to F.
OC

3.94 - 3.96s3H-Characteristic methyl ester singlet.
Predicted

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Splitting PatternDiagnostic Note
C=O (Ester) ~164.0d or tCoupled to F (long range).
C-F (C2, C5) 155.0 - 162.0ddLarge

(~240-250 Hz). Distinctive doublet of doublets.
Ar-C (Quaternary) 120.0 - 140.0mComplex multiplet due to C-F coupling.
OC

~52.8sTypical methoxy carbon.

H

Br
~28.5dUpfield benzylic carbon, split by F.

F NMR (376 MHz, CDCl

)
  • Signals: Two distinct signals in the range of -110 to -125 ppm .

  • Pattern: Each signal will appear as a quartet-like multiplet due to coupling with the other fluorine and the aromatic protons.

Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ):  m/z 264 and 266.
    
  • Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 intensity ratio for the

    
     and 
    
    
    
    peaks (
    
    
    and
    
    
    ). This is the primary confirmation of the bromination.
  • Fragmentation:

    • m/z 185: Loss of Br (

      
      ). Base peak in EI.
      
    • m/z 233/235: Loss of

      
       (M - 31).
      
Infrared Spectroscopy (IR)
Functional GroupWavenumber (cm

)
IntensityDescription
Ester C=O 1725 - 1740StrongSharp carbonyl stretch, shifted slightly higher due to F-induction.
C-F Stretch 1150 - 1250StrongBroad/Multiple bands characteristic of fluoro-aromatics.
C-H (Aliphatic) 2950 - 3000WeakMethyl and methylene stretches.

Quality Control & Impurity Profiling

In drug development, purity is paramount. The following logic tree helps identify common synthesis failures.

Diagnostic Signals for Impurities
  • Starting Material (Methyl 4-methyl-2,5-difluorobenzoate):

    • 
      H NMR:  Look for a methyl doublet (
      
      
      
      ) around 2.30 ppm (
      
      
      Hz).
    • Absence: The disappearance of the 2.30 ppm signal confirms conversion.

  • Dibromo Impurity (Methyl 4-(dibromomethyl)-2,5-difluorobenzoate):

    • 
      H NMR:  Look for a methine proton (
      
      
      
      ) singlet shifted downfield to ~6.6 - 6.8 ppm .
    • Impact: This impurity is a potent alkylator and must be strictly controlled (<0.1%).

NMR_Logic Start Analyze 1H NMR Spectrum (4.0 - 7.0 ppm region) CheckBr Signal at ~4.5 ppm? Start->CheckBr CheckSM Signal at ~2.3 ppm? CheckBr->CheckSM Yes CheckDiBr Signal at ~6.7 ppm? CheckSM->CheckDiBr No Result_SM Incomplete Reaction: Contains Starting Material CheckSM->Result_SM Yes Result_Pure Target Compound Confirmed CheckDiBr->Result_Pure No Result_Over Over-reaction: Contains Dibromo Impurity CheckDiBr->Result_Over Yes

Figure 2: NMR Logic Tree for rapid purity assessment of the crude reaction mixture.

Experimental Protocols

Protocol 5.1: Standard Analytical HPLC Method

To quantify the ratio of product to impurities, use the following reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Order:

    • Benzoic Acid derivative (hydrolysis degradant, if present).

    • Starting Material (Methyl 4-methyl-...).

    • Target (Methyl 4-(bromomethyl)-...).

    • Dibromo impurity (most lipophilic).

Protocol 5.2: Sample Preparation for NMR
  • Weigh ~10 mg of the solid sample into a clean vial.

  • Dissolve completely in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Ensure CDCl

      
       is neutralized (filtered through basic alumina) if the compound is acid-sensitive, though this benzoate is generally stable.
      
  • Transfer to a 5 mm NMR tube.

  • Acquire

    
    H (16 scans) and 
    
    
    
    F (unprotonated) spectra.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66666576: Methyl 4-(bromomethyl)-2,5-difluorobenzoate. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for substituent additivity rules in NMR).

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-(bromomethyl)-2,5-difluorobenzoate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed technical overview of the solubility and stability of Methyl 4-(bromomethyl)-2,5-difluorobenzoate, a critical building block in the synthesis of complex molecules. The insights and protocols contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and analyze this compound.

Understanding the Molecular Landscape: Structure and Physicochemical Properties

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS No. 1355488-72-0) possesses a molecular formula of C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its structure is characterized by a benzene ring substituted with a methyl ester, a bromomethyl group, and two fluorine atoms. This unique combination of functional groups dictates its reactivity, solubility, and stability profiles.

Key Structural Features and Their Implications:

  • Benzylic Bromide: The bromomethyl group attached to the benzene ring makes this position highly reactive towards nucleophilic substitution. This is a crucial feature for its role as a synthetic intermediate. However, this reactivity also predisposes the molecule to degradation in the presence of nucleophiles, including water.

  • Methyl Ester: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid.

  • Difluorinated Benzene Ring: The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic effect influences the reactivity of the ester and benzylic bromide moieties and can impact the overall lipophilicity and crystal packing of the molecule, thereby affecting its solubility.

Solubility Profile: A Critical Parameter for Formulation and Synthesis

Theoretical Solubility Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a moderately polar molecule. The presence of the ester and difluorobenzene components contributes to its polarity, while the overall carbon framework lends it some nonpolar character.

  • Aqueous Solubility: Due to the hydrophobic nature of the benzene ring and the bromine atom, the aqueous solubility of this compound is expected to be low.

  • Organic Solvent Solubility: It is anticipated to exhibit good solubility in a range of common organic solvents.

Solvent Class Predicted Solubility Rationale
Polar Protic ModerateSolvents like ethanol and methanol can engage in hydrogen bonding with the ester oxygen atoms, but the overall nonpolar character may limit high solubility.
Polar Aprotic HighSolvents such as DMSO, DMF, and acetonitrile are excellent at solvating polar functional groups without the steric hindrance of hydrogen bonding, making them likely to be good solvents for this compound.
Nonpolar Moderate to LowSolvents like hexane and toluene may have limited ability to dissolve the compound due to the polar ester and fluorine substituents. However, some solubility is expected due to the aromatic ring.
Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation solubility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in various solvents at a controlled temperature.

Materials:

  • Methyl 4-(bromomethyl)-2,5-difluorobenzoate

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid Methyl 4-(bromomethyl)-2,5-difluorobenzoate to a known volume of the chosen solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter.[1]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC.

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile: Ensuring Integrity from Synthesis to Application

The stability of a compound under various environmental conditions is a critical quality attribute. Stability testing provides evidence on how the quality of the substance varies with time under the influence of factors such as temperature, humidity, and light.[4]

Forced Degradation (Stress Testing)

Stress testing helps to identify likely degradation products, establish degradation pathways, and assess the intrinsic stability of the molecule.[5]

3.1.1. Hydrolytic Stability

The ester and benzylic bromide functionalities in Methyl 4-(bromomethyl)-2,5-difluorobenzoate make it susceptible to hydrolysis.

  • Mechanism: Under aqueous conditions, the ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base.[6] The benzylic bromide can undergo nucleophilic substitution by water to form the corresponding benzyl alcohol.

  • Influence of Fluorine Substituents: The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogs.[7]

Protocol for Hydrolysis Study:

  • Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8).[2]

  • Store the solutions at a controlled temperature (e.g., 50°C, 60°C) and monitor the concentration of the parent compound and the formation of degradation products over time using a stability-indicating HPLC method.[8]

Caption: Simplified pathways for acid and base-catalyzed ester hydrolysis.

3.1.2. Thermal Stability

Protocol for Thermal Stability Assessment:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and detect any thermal events such as decomposition.[9][10]

3.1.3. Photostability

Exposure to light can cause degradation of photosensitive compounds.[11]

Protocol for Photostability Testing (as per ICH Q1B Guidelines):

  • Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.[12][13]

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[13]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples for any degradation using a stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

For APIs and critical intermediates, formal stability studies are conducted under controlled storage conditions to establish a re-test period or shelf life.[4][8]

Study Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[4]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[4]

Handling and Storage Recommendations

Given the reactive nature of the benzylic bromide and its potential for hydrolysis, specific handling and storage procedures are essential to maintain the integrity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Storage at 2-8°C under an inert atmosphere is often recommended by suppliers.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid contact with skin and eyes. Be mindful of its incompatibility with strong oxidizing agents, strong bases, and moisture.[15]

Conclusion

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a valuable synthetic intermediate whose utility is intrinsically linked to its physicochemical properties. While specific experimental data on its solubility and stability are not widely published, a thorough understanding of its chemical structure allows for reasoned predictions and the design of robust experimental protocols for their determination. The shake-flask method for solubility and a comprehensive stress testing and formal stability program are essential for characterizing this compound. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate throughout its lifecycle, from laboratory synthesis to its application in the creation of novel therapeutics.

References

  • EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. (n.d.).
  • Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. (2024, November 5).
  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Understanding ICH Photostability Testing - Q-Lab. (n.d.).
  • Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing). (n.d.).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • ICH guideline for photostability testing: aspects and directions for use - Ingenta Connect. (n.d.).
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).
  • LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. (n.d.).
  • What are ICH Guidelines and how is the testing performed in weathering testers? (2024, August 8).
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem. (n.d.).
  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF - ResearchGate. (n.d.).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. (n.d.).
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).
  • Annex 10 - ICH. (n.d.).
  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. (n.d.).
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.).
  • Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning - Arabian Journal of Chemistry. (2025, August 29).
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC. (2024, December 26).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Webinar – Thermal Analysis of Organic Compounds. (n.d.).
  • Ch 11 : Nucleophilic substitution of benzylic halides - Chemistry - University of Calgary. (n.d.).
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - RSC Publishing. (2025, October 2).
  • Catalytic control of enzymatic fluorine specificity - PNAS. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Deep Learning for Chemical Compound Stability Prediction - cucis. (n.d.).
  • Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents | Journal of the American Chemical Society - ACS Publications. (2012, October 5).
  • The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters | Journal of the American Chemical Society. (n.d.).
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (n.d.).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).
  • Video: Hydrolysis of an Ester - Procedure - JoVE. (2020, March 26).
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.).
  • Bromination safety - YouTube. (2024, June 7).
  • Investigations Folio: Organic Preparation – Ester Hydrolysis - GitHub Pages. (n.d.).
  • LANXESS-Bromine Safety Handling Guide EN 20180717 | PDF | Chemical Reactions. (n.d.).
  • Bromine Safety Handbook - Indian Chemical Council (ICC). (2019, March 18).
  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6).
  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson - Study.com. (n.d.).
  • hydrolysis of esters - Chemguide. (n.d.).
  • STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. (2021, December 12).
  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (n.d.).
  • Parametrization of Substituents: Effects of Fluorine and Other Heteroatoms on OH, NH, and CH Acidities - PubMed. (n.d.).
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.).

Sources

Engineering the Halogen Edge: A Technical Guide to Fluorinated Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into the benzoic acid scaffold is a foundational principle in modern medicinal chemistry. Due to its high electronegativity and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), fluorine substitution imparts minimal steric disruption while profoundly altering the electronic landscape of the molecule Benchchem[1]. This in-depth technical guide explores the causality behind the physicochemical shifts induced by fluorination, details self-validating synthetic protocols, and examines the mechanistic role of these derivatives in therapeutic applications such as cyclooxygenase (COX) inhibition.

The Physicochemical Causality of Fluorination

The addition of fluorine to a benzoic acid core is not merely a structural tweak; it is a calculated manipulation of the molecule's thermodynamics and pharmacokinetics.

Fluorine's strong electron-withdrawing nature via the inductive effect (-I) pulls electron density away from the carboxylic acid group. This stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the derivative Scribd[2]. Concurrently, the highly polarized C–F bond increases the overall lipophilicity (logP) of the molecule, which is critical for cellular membrane permeability and absorption Benchchem[3].

Table 1: Physicochemical and Biological Profiling of COX Inhibitors

The following data illustrates the established trend that fluorine substitution lowers pKa, increases logP, and enhances COX-2 selectivity.

CompoundpKalogPCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Benzoic Acid (Reference)4.201.87>100>100N/A
4-Fluorobenzoic Acid4.142.0885.242.12.02
2,4-Difluorobenzoic Acid3.582.2576.418.54.13
2-Amino-3-fluorobenzoic Acid3.901.9555.112.34.48

Pharmacokinetics and Metabolic Stability

In drug development, premature clearance is a primary cause of clinical failure. The introduction of fluorine blocks metabolically labile sites. For instance, replacing a hydrogen atom with fluorine at the para-position prevents cytochrome P450-mediated aromatic oxidation.

Furthermore, the position of the fluoro or trifluoromethyl group on the benzoic acid ring dictates the kinetics of internal acyl migration versus hydrolysis in 1-O-acyl glucuronide conjugates. Understanding this electronic competition is a critical factor in avoiding toxicological liabilities during drug metabolism, as stable glucuronides are cleared safely, whereas reactive migrating acyl species can bind covalently to off-target proteins ACS Publications[4].

Synthetic Methodologies: Self-Validating Protocols

The synthesis of fluorinated benzoic acid derivatives requires precise control over reaction conditions. 2-Amino-3-fluorobenzoic acid, for example, is a vital precursor for the anti-inflammatory agent Etodolac Organic Syntheses[5]. Below is a standard, self-validating methodology for the derivatization of these compounds.

Protocol: Fischer Esterification of 4-Fluorobenzoic Acid

This protocol outlines the synthesis of ethyl 4-fluorobenzoate, a common precursor for hydrazide formation Benchchem[1].

  • Reagent Assembly: Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask. Dissolve in 60 mL of absolute ethanol.

    • Causality: Absolute ethanol serves as both the solvent and the nucleophile. Using an anhydrous, vast excess of ethanol drives the equilibrium toward the ester product according to Le Chatelier's principle.

  • Catalysis: Carefully add 7.5 mL of concentrated H₂SO₄ while shaking.

    • Causality: The strong acid protonates the carbonyl oxygen of the fluorobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol.

  • Reflux & Self-Validation: Attach a condenser and reflux for 7-8 hours. Monitor periodically via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase.

    • Causality & Validation: Refluxing overcomes the activation energy barrier. The protocol is self-validating via TLC: the reaction is deemed complete when the low-Rf spot (highly polar carboxylic acid) disappears entirely, replaced by a higher-Rf spot (less polar ester).

  • Quenching: Cool to room temperature and neutralize by adding 10% Na₂CO₃ solution until effervescence ceases.

    • Causality & Validation: Na₂CO₃ neutralizes the H₂SO₄ catalyst, halting reversibility (hydrolysis). It also converts any unreacted 4-fluorobenzoic acid into a water-soluble sodium salt. The visual cessation of CO₂ gas bubbles (effervescence) provides an immediate, self-validating indicator that neutralization is complete.

  • Extraction: Transfer to a separating funnel and extract the ethyl 4-fluorobenzoate using ethyl acetate.

Synthesis A 4-Fluorobenzoic Acid + Absolute EtOH B Acid Catalysis (Conc. H2SO4) A->B C Reflux (7-8 h) Equilibrium Shift B->C D TLC Monitoring (Self-Validation) C->D E Na2CO3 Quench (CO2 Effervescence) D->E F Solvent Extraction (Ethyl 4-fluorobenzoate) E->F

Step-by-step logical workflow for the Fischer esterification of fluorinated benzoic acid.

Therapeutic Applications: COX-2 Inhibition

Fluorinated benzoic acid derivatives are heavily utilized in designing non-steroidal anti-inflammatory drugs (NSAIDs). The primary target is the cyclooxygenase (COX) enzyme, specifically the inducible COX-2 isoform responsible for prostaglandin synthesis during inflammation Benchchem[3].

The fluorine atom enhances binding affinity within the hydrophobic pocket of the COX-2 active site through favorable halogen-protein interactions and stabilized hydrogen bond formations PMC[6]. This selective blockade prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins without disrupting the gastroprotective functions of COX-1.

COXPathway AA Arachidonic Acid (Substrate) COX COX-2 Enzyme (Inflammatory Upregulation) AA->COX Binds Active Site PG Prostaglandins (Inflammation & Pain) COX->PG Enzymatic Conversion FBA Fluorinated Benzoic Acid (Inhibitor) Block Competitive Binding (Enhanced by F-substitution) FBA->Block High Affinity Block->COX Steric/Electronic Blockade

Mechanism of COX-2 enzyme inhibition by fluorinated benzoic acid derivatives.

References

  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem. 1

  • A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors. Benchchem. 3

  • Fluorobenzoic Acid Series. Sparrow Chemical. 7

  • 2-Amino-3-fluorobenzoic acid. Organic Syntheses. 5

  • Medicinal Chemistry: Drug Development Insights. Scribd. 2

  • NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions... ACS Publications. 4

  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. PMC. 6

Sources

Comprehensive Hazard and Reactivity Profile of Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a highly reactive bifunctional building block utilized in advanced organic synthesis and drug discovery. While its structural architecture makes it an invaluable electrophile for installing functionalized benzyl groups, it simultaneously imparts severe physical and chemical hazards. As a benzylic bromide derivative, this compound acts as a potent alkylating agent, a severe lachrymator, and a moisture-sensitive corrosive.

This technical guide synthesizes the mechanistic causality behind these hazards and provides researchers with self-validating protocols to ensure scientific integrity and operational safety during experimental workflows.

Physicochemical Profiling & Structural Reactivity

The reactivity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate is dictated by the interplay between its electron-withdrawing 2,5-difluorobenzoate core and its electrophilic bromomethyl group. Fluorine substitution significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes 1[1]. Concurrently, the inductive electron-withdrawing effect (-I) of the fluorine atoms and the ester moiety modulates the transition state energy during nucleophilic attacks, making the benzylic carbon exceptionally susceptible to SN2 displacement.

Quantitative Data Summary
PropertyValue
Compound Name Methyl 4-(bromomethyl)-2,5-difluorobenzoate
CAS Number 1355488-72-0
Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Packing Group II
Storage Conditions 2-8°C, Inert Atmosphere

Data sourced from standardized safety data sheets for CAS 1355488-72-0 2[2].

Mechanisms of Chemical and Biological Hazards

To handle this compound safely, scientists must understand the causality behind its toxicity rather than merely memorizing safety codes. The hazards manifest through three primary chemical pathways:

Alkylating Toxicity (SN2 Reactivity)

Benzylic bromides are classic SN2 electrophiles 3[3]. In a biological context, the bromomethyl group acts as a toxic alkylating agent. It readily reacts with biological nucleophiles—such as the thiol groups of cysteine residues in proteins or the N7 position of guanine in DNA. This irreversible covalent modification disrupts cellular machinery, leading to cytotoxicity and potential mutagenicity.

Lachrymatory Action via TRPA1 Activation

The intense eye and respiratory irritation caused by this compound is not merely a localized physical reaction; it is a specific biochemical event. Lachrymators like benzyl bromide covalently bind to cysteine residues on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel located in the trigeminal nerve 4[4]. This binding triggers an influx of calcium ions, depolarizing the nociceptive neuron and sending an acute pain signal to the brain, which subsequently forces the lacrimal glands to produce tears5[5].

Moisture Sensitivity and Corrosivity

When exposed to ambient humidity or aqueous mucous membranes, the compound undergoes rapid hydrolysis. Water acts as a nucleophile, displacing the bromide ion to form the corresponding benzyl alcohol and releasing hydrogen bromide (HBr) gas . HBr is highly corrosive, causing the severe tissue burns denoted by the H314 hazard statement.

ToxicityMechanism A Methyl 4-(bromomethyl)- 2,5-difluorobenzoate C Hydrolysis A->C Exposure F SN2 Alkylation A->F Electrophilic Attack B H2O / Moisture B->C D HBr Release (Corrosive Burns) C->D Byproduct E Biological Nucleophiles (DNA/Proteins) E->F G TRPA1 Activation (Lachrymation) F->G Sensory Neurons H Cellular Toxicity F->H DNA Damage

Fig 1: Mechanistic pathways of toxicity and lachrymation via hydrolysis and SN2 alkylation.

Self-Validating Experimental Protocols

To mitigate these hazards, experimental design must incorporate self-validating steps—meaning the protocol itself proves that the hazard has been controlled before the researcher proceeds.

Protocol 1: Moisture-Free Reaction Setup

Because moisture generates corrosive HBr and degrades the reagent, absolute anhydrous conditions are mandatory.

  • Glassware Preparation: Flame-dry all reaction flasks under a vacuum and backfill with high-purity Argon (repeat 3 times).

  • Solvent Validation: Use a Karl Fischer titrator to verify that the reaction solvent (e.g., DMF or THF) contains <50 ppm of water. Causality: Ensuring low water content prevents competitive hydrolysis of the benzylic bromide, maximizing your reaction yield and preventing pressure buildup from HBr gas.

  • Reagent Transfer: Transfer Methyl 4-(bromomethyl)-2,5-difluorobenzoate using a gas-tight syringe. If the reagent is solid/semi-solid at operating temperature, dissolve it in the anhydrous solvent within a glovebox prior to transfer.

Protocol 2: Safe Quenching and Decontamination

Never dispose of unquenched benzylic bromides into standard organic waste, as they will cross-react and pose an inhalation hazard to waste handlers.

  • Quenching Agent Selection: Prepare a 1M aqueous solution of Sodium Thiosulfate (Na2S2O3) or use a secondary amine (e.g., ethanolamine).

  • Execution: Slowly add the quenching agent to the reaction mixture at 0°C. Causality: The thiosulfate ion is a highly polarizable, "soft" nucleophile that rapidly and selectively attacks the "soft" benzylic carbon via SN2, displacing the bromide to form a water-soluble, non-toxic Bunte salt.

  • Validation (Crucial Step): Before transferring the mixture to a separatory funnel, spot the organic layer on a silica TLC plate. View under a 254 nm UV lamp. The complete disappearance of the highly UV-active starting material validates that the electrophilic hazard has been 100% neutralized.

QuenchingWorkflow Step1 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) Step2 2. Reaction Execution (Anhydrous Solvents) Step1->Step2 Maintain dry conditions Step3 3. Post-Reaction Quench (Add Nucleophilic Thiosulfate) Step2->Step3 Excess reagent remains Step4 4. Validation (TLC / UV Confirmation) Step3->Step4 Covalent deactivation Step5 5. Safe Disposal (Aqueous Waste Stream) Step4->Step5 Confirm absence of electrophile

Fig 2: Self-validating workflow for the safe handling and quenching of reactive benzylic bromides.

References

  • BLD Pharm. (2024). Safety Data Sheet: 1355488-72-0 | Methyl 4-(bromomethyl)-2,5-difluorobenzoate.
  • International Agency for Research on Cancer (IARC) / Exposome-Explorer. (2009). Compound: Benzyl bromide.
  • Benchchem. (2023). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.
  • Royal Society of Chemistry (RSC Advances). (2018). Review: Action of Riot Control Agents on TRPA1 and TRPV1 Ion Channels.
  • MDPI. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs.
  • ResearchGate. (2020). Painful chemistry! From barbecue smoke to riot control (TRPA1 Activation).

Sources

Methodological & Application

Application Note: Methyl 4-(bromomethyl)-2,5-difluorobenzoate as a Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a highly versatile, bifunctional building block that allows for the rapid assembly of complex, fluorine-containing pharmacophores.

This molecule offers two orthogonal sites of reactivity: a highly electrophilic bromomethyl group and a masked carboxylic acid (methyl ester). The presence of the 2,5-difluoro substitution pattern is not merely structural; it profoundly alters the physicochemical landscape of the resulting drug candidates by blocking CYP450-mediated aromatic oxidation, modulating the pKa of adjacent functional groups, and dictating the conformational preferences of the ester/amide moiety via stereoelectronic effects[2][3].

Physicochemical Properties & Specifications
PropertySpecification / Value
Chemical Name Methyl 4-(bromomethyl)-2,5-difluorobenzoate
CAS Number 1355488-72-0
Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
Reactivity Profile Bifunctional (Electrophilic alkylation + Acyl substitution)
Storage Conditions Inert atmosphere, 2-8°C (Moisture and light sensitive)

Mechanistic Insights: The "Fluorine Effect" and Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the causality behind a building block's reactivity. Methyl 4-(bromomethyl)-2,5-difluorobenzoate is engineered for precision:

  • Enhanced Electrophilicity (SN2): The strongly electron-withdrawing nature of the two fluorine atoms decreases the electron density of the aromatic ring. This inductive effect increases the electrophilicity of the benzylic carbon, accelerating SN2 displacement by nucleophiles (amines, thiols, alcohols) compared to unfluorinated benzyl bromides[4][5].

  • Chemoselectivity: The methyl ester is sterically and electronically deactivated by the ortho-fluorine atom. This allows for highly chemoselective alkylation at the bromomethyl position using mild bases without premature ester hydrolysis.

  • Conformational Locking: Once the ester is converted to an amide, the ortho-fluorine (position 2) engages in dipole-dipole repulsion with the carbonyl oxygen, often locking the amide bond into a specific, predictable vector. This is highly advantageous for targeting narrow enzyme binding pockets[2].

Pathway BB Methyl 4-(bromomethyl)- 2,5-difluorobenzoate SN2 Chemoselective S_N2 (Amines/Thiols/Azoles) BB->SN2 Mild Base (K2CO3) Preserves Ester Product1 Intermediate: N-Alkylated Ester SN2->Product1 Hydrolysis Saponification (LiOH, THF/H2O) Amidation Amide Coupling (HATU, DIPEA) Hydrolysis->Amidation Primary/Secondary Amine Product2 Final Target: Bifunctional Amide Scaffold Amidation->Product2 Product1->Hydrolysis Ester Cleavage

Orthogonal synthetic pathway of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic cues, researchers can ensure the integrity of the reaction at every step.

Protocol A: Chemoselective N-Alkylation of Heterocycles (SN2)

Objective: To selectively alkylate a nitrogen heterocycle (e.g., imidazole, piperazine) at the benzylic position while leaving the methyl ester intact.

Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). NaH can cause transesterification or degradation of the fluorinated ring, whereas K₂CO₃ in Acetonitrile (MeCN) provides a mild, heterogeneous basic environment perfect for SN2 reactions without hydrolyzing the ester[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophilic heterocycle (1.1 equiv, e.g., morpholine) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation/activation of the nucleophile.

  • Electrophile Addition: Dissolve Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 equiv) in a minimal amount of anhydrous MeCN and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (typically 3:1).

    • Validation cue: The starting benzyl bromide is strongly UV-active. The reaction is complete when this high-Rf spot disappears, replaced by a lower-Rf product spot.

  • Workup: Once complete (typically 2-4 hours), filter the mixture through a Celite pad to remove K₂CO₃ and KBr salts. Wash the pad with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-alkylated 2,5-difluorobenzoate intermediate.

Protocol B: Saponification and Amide Coupling

Objective: To convert the alkylated methyl ester into a biologically active amide derivative.

Causality & Reagent Selection: Lithium Hydroxide (LiOH) is used instead of NaOH or KOH. The lithium cation coordinates with the ester carbonyl and the ortho-fluorine, facilitating hydrolysis under milder conditions and preventing nucleophilic aromatic substitution (SNAr) of the fluorine atoms by hydroxide ions. HATU is chosen as the coupling agent because the 2,5-difluorobenzoic acid is sterically hindered and electronically deactivated; HATU provides superior kinetics compared to EDC/HOBt.

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

  • Acidification (Self-Validation): Concentrate the mixture to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl.

    • Validation cue: A white precipitate (the free carboxylic acid) should form immediately. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.2 equiv) and stir at room temperature for 12 hours.

  • Final Workup: Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO₃, 5% LiCl aqueous solution (to remove DMF), and brine. Dry, concentrate, and purify via chromatography.

Workflow Step1 1. Reagent Mixing Nucleophile + MeCN Step2 2. Base Activation Add K2CO3 (Mild) Step1->Step2 Step3 3. Alkylation Add Benzyl Bromide Monitor via TLC Step2->Step3 Step4 4. Filtration Remove KBr Salts Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Standard experimental workflow for the chemoselective N-alkylation step.

Quantitative Data Presentation

The table below summarizes typical reaction metrics for the SN2 alkylation (Protocol A) of Methyl 4-(bromomethyl)-2,5-difluorobenzoate with various pharmacologically relevant nucleophiles.

Nucleophile TypeExample ReagentEquivalentsReaction TimeTempTypical Yield (%)
Secondary Amine Morpholine1.12 hoursRT92%
Primary Amine Benzylamine2.5*4 hoursRT78%
Nitrogen Heterocycle Imidazole1.23 hours60°C85%
Thiol Thiophenol1.051 hourRT96%

*Excess primary amine is utilized to suppress the formation of over-alkylated (tertiary amine) byproducts.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Hayashi, Y., Yamazaki-Nakamura, Y., & Yakushiji, F. (2013). Medicinal chemistry and chemical biology of diketopiperazine-type antimicrotubule and vascular-disrupting agents. Chemical and Pharmaceutical Bulletin, 61(9), 889-901.[Link]

Sources

Application Notes & Protocols: The Strategic Application of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in Modern Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Advantage of a Fluorinated Benzyl Bromide Building Block

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into small molecule inhibitors is a cornerstone of rational drug design.[1][2] The strategic placement of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity. Methyl 4-(bromomethyl)-2,5-difluorobenzoate has emerged as a particularly valuable reagent in this context. It provides a trifecta of chemical functionality:

  • A difluorinated phenyl ring : This motif acts as a bioisostere for other groups and can engage in crucial hydrogen bonding or dipole-dipole interactions within a protein's active site, while simultaneously enhancing metabolic stability.[3][4]

  • A reactive bromomethyl group : As a benzylic bromide, this group is an excellent electrophile, primed for facile and selective reaction with a diverse range of nucleophiles. This allows for the efficient coupling of the fluorinated head group to the core of a developing inhibitor.

  • A modifiable methyl ester : This group offers a downstream synthetic handle for further elaboration, enabling the exploration of structure-activity relationships (SAR) by building out different functionalities.

This guide provides a detailed exploration of the reactivity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate, complete with field-proven protocols for its application in the synthesis of inhibitor scaffolds.

Physicochemical Properties and Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is critical.

PropertyValueSource
CAS Number 1355488-72-0
Molecular Formula C₉H₇BrF₂O₂
Molecular Weight 265.05 g/mol
Appearance Liquid, Solid, or Semi-solid
Storage Conditions Store at 2-8°C under an inert atmosphere.

Critical Safety Information: Methyl 4-(bromomethyl)-2,5-difluorobenzoate is classified as a hazardous substance. It is a lachrymator and can cause severe skin burns and eye damage.[5][6]

  • Handling : Always handle this reagent inside a certified chemical fume hood.[5][7]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield at all times.[6]

  • First Aid : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5][6] In all cases of exposure, seek immediate medical attention.[5][6]

Core Application: Nucleophilic Displacement for Scaffold Construction

The primary utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate lies in its susceptibility to Sₙ2-type reactions. The benzylic carbon is highly electrophilic, readily undergoing substitution by a wide array of nucleophiles. This reaction forms the cornerstone of its application, enabling the covalent linkage of the difluorobenzyl motif to a nucleophilic core of a potential inhibitor.

G reagent_node reagent_node intermediate_node intermediate_node process_node process_node A Methyl 4-(bromomethyl)-2,5-difluorobenzoate (Electrophile) D Sₙ2 Reaction (Solvent: ACN, DMF, THF) A->D B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) B->D C Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) C->D Activates Nucleophile E Coupled Product (Inhibitor Scaffold) D->E Forms C-Nu bond F Protonated Base + HBr D->F Byproducts

Caption: General workflow for Sₙ2 displacement reaction.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a generalized framework. The specific base, solvent, and temperature may require optimization depending on the nucleophilicity and solubility of the substrate.

1. Materials and Reagents:

  • Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 eq)

  • Nucleophile (e.g., heterocyclic amine, phenol, thiol) (1.0 - 1.2 eq)

  • Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (1.5 - 2.5 eq)

  • Anhydrous Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

2. Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.1 eq) and the anhydrous base (2.0 eq).

  • Add anhydrous solvent (e.g., ACN) to create a stirrable suspension.

  • In a separate flask, dissolve Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the benzyl bromide dropwise to the stirring suspension of the nucleophile and base at room temperature.

    • Causality Note: Dropwise addition helps to control any potential exotherm and minimizes the formation of side products. A mild, non-nucleophilic base like potassium or cesium carbonate is often preferred to deprotonate the nucleophile without competing in the substitution reaction.[8]

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product is then purified. A typical workup involves partitioning the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final purification is typically achieved via silica gel column chromatography.

ParameterTypical ConditionsRationale
Solvent ACN, DMF, THFPolar aprotic solvents are ideal for Sₙ2 reactions; choice depends on substrate solubility.
Base K₂CO₃, Cs₂CO₃, DIPEAK₂CO₃/Cs₂CO₃ are mild inorganic bases. DIPEA is a non-nucleophilic organic base.
Temperature 25 °C to 60 °CMost reactions proceed well at room temperature, but gentle heating can accelerate slower reactions.
Time 2 - 16 hoursReaction time is highly dependent on the reactivity of the specific nucleophile.

Synthetic Elaboration: From Scaffold to Final Inhibitor

The initial coupled product is often a precursor that requires further modification to achieve the desired biological activity. The methyl ester provides a convenient anchor point for such elaborations.

G intermediate_node intermediate_node final_node final_node process_node process_node A Coupled Product (with Methyl Ester) B Saponification (LiOH, THF/H₂O) A->B C Carboxylic Acid Intermediate B->C Hydrolyzes Ester D Amide Coupling (Amine, HATU/EDC) C->D E Final Inhibitor (Amide Derivative) D->E Forms Amide Bond

Caption: Post-coupling elaboration workflow.

Protocol 2: Saponification of the Methyl Ester

This step converts the methyl ester to a carboxylic acid, a key functional group for forming hydrogen bonds or salt bridges with protein targets.

1. Materials and Reagents:

  • Coupled product from Protocol 1 (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 - 5.0 eq)

  • Solvent system: THF/Water (e.g., 3:1 mixture)

  • 1M Hydrochloric acid (HCl)

2. Step-by-Step Methodology:

  • Dissolve the ester-containing starting material in the THF/water mixture.

  • Add LiOH and stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Protocol 3: Amide Bond Formation

The newly formed carboxylic acid can be coupled with a diverse library of amines to rapidly generate analogues for SAR studies.

1. Materials and Reagents:

  • Carboxylic acid from Protocol 2 (1.0 eq)

  • Desired amine (1.1 eq)

  • Coupling agent (e.g., HATU, or EDC/HOBt) (1.2 eq)

  • Non-nucleophilic base (e.g., DIPEA) (2.0-3.0 eq)

  • Anhydrous DMF

2. Step-by-Step Methodology:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, the coupling agent, and the base.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction is typically quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.[8]

  • The organic layer is dried, concentrated, and purified by column chromatography or preparative HPLC to yield the final inhibitor.

By employing this three-stage synthetic sequence—nucleophilic substitution, saponification, and amide coupling—researchers can efficiently leverage Methyl 4-(bromomethyl)-2,5-difluorobenzoate to construct and optimize novel inhibitor candidates for a wide range of biological targets.

References

  • VertexAI Search Grounding API, based on general organic chemistry principles exemplified in provided search results.
  • Thermo Fisher Scientific, (2025).
  • MilliporeSigma, (2025).
  • Tokyo Chemical Industry, (2025).
  • ChemicalBook, (2026). Methyl 4-(bromomethyl)
  • BLDpharm, (n.d.). 1355488-72-0|Methyl 4-(bromomethyl)
  • Sigma-Aldrich, (n.d.). Methyl 2-(bromomethyl)
  • Baran, P. S., et al. (2013). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 110(3), 896-900.
  • Hu, J., et al. (2014). Nucleophilic Difluoro(phenylsulfonimidoyl)methylation of Unactivated Alkyl Bromides with PhSO(NTBS)CF2H: Facile Entry into gem-Difluoroalkenes. Chinese Journal of Chemistry, 32(8), 751-755.
  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1318-1335.
  • Prakash, G. K. S., et al. (2016).
  • Xiao, J., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8356-8361.
  • ChemicalBook, (2026).
  • Chen, C., et al. (2011). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry, 29(12), 2717-2721.
  • BenchChem, (2025). Technical Support Center: Synthesis of Methyl 2-(bromomethyl)

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experimental procedure for reactions with Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Abstract

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional structure—comprising a reactive benzylic bromide, a modifiable methyl ester, and an electron-rich difluorinated aromatic ring—makes it an exceptional building block for introducing fluorinated moieties into complex molecular architectures. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly sought after in medicinal chemistry.[1][2][3][4] This guide provides a comprehensive overview of the reagent's reactivity, detailed experimental protocols for its application in key synthetic transformations, and expert insights into procedural rationale and troubleshooting.

Reagent Profile: Reactivity and Mechanistic Rationale

The synthetic utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate is dominated by the high reactivity of the bromomethyl group. This group is a potent electrophile, primed for nucleophilic substitution reactions.

Causality of Reactivity: The carbon atom of the bromomethyl group is benzylic. In an Sₙ2 reaction, the transition state is stabilized by the adjacent phenyl ring through π-orbital overlap. This stabilization significantly lowers the activation energy of the reaction, making the benzylic bromide an excellent substrate for attack by a wide range of nucleophiles. Bromine itself is a superb leaving group due to its large atomic radius and the ability of the bromide ion (Br⁻) to stabilize the negative charge.

Under the typical conditions for Sₙ2 reactions (polar aprotic solvents, moderate temperatures), the C-F bonds on the aromatic ring are exceptionally stable and do not participate in the reaction. This chemoselectivity is a cornerstone of the reagent's utility, allowing for precise modification at the benzylic position without disturbing the core fluorinated scaffold.

Essential Safety and Handling Protocols

As a reactive alkylating agent, Methyl 4-(bromomethyl)-2,5-difluorobenzoate must be handled with appropriate care. It is classified as a corrosive substance that can cause severe skin and eye damage.[5][6] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[6]

Core Safety Requirements:

  • Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[5] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them immediately if contamination occurs.

    • Skin and Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.[5]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[7] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Experimental Workflows and Protocols

The primary application of Methyl 4-(bromomethyl)-2,5-difluorobenzoate is the alkylation of nucleophiles. Below are detailed, field-proven protocols for common, high-value transformations.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Add Nucleophile (Phenol, Amine, etc.) & Solvent (e.g., DMF) B 2. Add Base (e.g., K₂CO₃, Cs₂CO₃) & Stir A->B C 3. Add Alkylating Agent (Methyl 4-(bromomethyl)-2,5- difluorobenzoate) B->C D 4. Heat/Stir (e.g., 25-60°C) C->D E 5. Monitor by TLC (Disappearance of Starting Material) D->E F 6. Quench with H₂O & Extract with Organic Solvent E->F G 7. Wash Organic Layer (H₂O, Brine) F->G H 8. Dry (Na₂SO₄), Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize (NMR, MS, etc.) I->J

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the formation of an aryl ether, a common motif in pharmacologically active molecules. The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the reagent.[8][9]

Rationale: A mild inorganic base like potassium carbonate or cesium carbonate is preferred to minimize side reactions. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while also being suitable for Sₙ2 reaction kinetics.

ParameterRecommended ConditionCausality/Justification
Nucleophile Substituted Phenol (1.0 eq)The core reactant to be alkylated.
Alkylating Agent Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.05-1.2 eq)A slight excess ensures complete consumption of the valuable phenol.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Mild, non-nucleophilic base to deprotonate the phenol. Cs₂CO₃ is more soluble and can accelerate the reaction.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent to facilitate the Sₙ2 mechanism.
Temperature Room Temperature to 60°CGentle heating may be required for less reactive or sterically hindered phenols.
Duration 4-18 hoursMonitor by TLC for completion.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.1 eq) to the mixture either as a solid or as a solution in a small amount of DMF.

  • Heat the reaction to the desired temperature (e.g., 50°C) and stir.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.[10]

Protocol 2: N-Alkylation of Amines and N-Heterocycles

This procedure is fundamental for synthesizing secondary or tertiary amines and for functionalizing nitrogen-containing heterocycles, which are prevalent scaffolds in drug molecules.[11][12]

Rationale: A non-nucleophilic organic base like triethylamine (TEA) or a milder inorganic base is used to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product. For less nucleophilic amines or amides, a stronger base like sodium hydride (NaH) may be necessary to pre-form the anion.[11]

ParameterRecommended ConditionCausality/Justification
Nucleophile Primary/Secondary Amine or N-Heterocycle (1.0 eq)The nitrogen-containing substrate.
Alkylating Agent Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.1 eq)Slight excess to ensure full conversion of the nucleophile.
Base K₂CO₃ (2.0 eq) or TEA (1.5 eq)Scavenges the HBr byproduct. K₂CO₃ is suitable for many heterocycles; TEA is a good choice for primary/secondary amines.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent appropriate for Sₙ2 reactions.
Temperature Room TemperatureMost amine alkylations are facile and do not require heating.
Duration 2-12 hoursMonitor by TLC for completion.

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine or heterocycle (1.0 eq) in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.1 eq) in DMF dropwise over 5 minutes.

  • Continue stirring at room temperature, monitoring the reaction by TLC.

  • Once the starting material is consumed, perform an aqueous workup as described in Protocol 1 (steps 7-10).

  • Purify the crude material by silica gel column chromatography to yield the N-alkylated product.

Reaction_Types cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Alkylated Products (Nu-CH₂-Ar') reagent Methyl 4-(bromomethyl)-2,5-difluorobenzoate ether Aryl Ether reagent->ether O-Alkylation alkyl_amine N-Alkylated Amine reagent->alkyl_amine N-Alkylation thioether Thioether reagent->thioether S-Alkylation phenol Phenol (Ar-OH) phenol->ether amine Amine (R₂NH) amine->alkyl_amine thiol Thiol (R-SH) thiol->thioether

Caption: Key nucleophilic substitution pathways.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive nucleophile.2. Insufficient base strength.3. Low reaction temperature.1. For phenols/amides, consider a stronger base (e.g., NaH) to fully deprotonate.2. Switch from K₂CO₃ to the more reactive Cs₂CO₃.3. Incrementally increase temperature (e.g., to 60°C or 80°C) while monitoring for decomposition.
Multiple Products on TLC 1. Dialkylation (for primary amines).2. O- vs. C-alkylation (for some phenols).3. Hydrolysis of the methyl ester.1. Use a larger excess of the primary amine to favor mono-alkylation.2. Use milder conditions (room temp, K₂CO₃) to favor O-alkylation.[13]3. Ensure anhydrous conditions and avoid strongly basic or acidic workups if the ester is sensitive.
Difficult Purification Co-elution of product with starting material or byproducts.1. Adjust the polarity of the column chromatography eluent system.2. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[14]

References

  • EurekAlert!. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • ResearchGate. (n.d.). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. [Link]

  • Pharmaffiliates. (2026, March 2). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. [Link]

  • Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. [Link]

  • SciSpace. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Metathesis. (2023, March 15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]

  • ScienceDirect. (n.d.). Difluoromethylations of diphenols with TMSCF2Br. [Link]

  • MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. [Link]

  • PubMed. (2025, July 17). N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. [Link]

Sources

Application Note: Methyl 4-(bromomethyl)-2,5-difluorobenzoate in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: March 2026


F-NMR probes.

Executive Summary

This guide details the application of Methyl 4-(bromomethyl)-2,5-difluorobenzoate as a high-performance building block for creating activity-based probes (ABPs) and dual-modal sensors. Unlike simple benzyl halides, this scaffold incorporates two critical design elements:

  • 2,5-Difluoro Substitution: Enhances the electrophilicity of the benzylic carbon (via inductive effects) for rapid thiol labeling and serves as a sensitive reporter for

    
    F-NMR spectroscopy.
    
  • Orthogonal Functionalization: The methyl ester provides a handle for conjugation to diverse fluorophores (e.g., Fluorescein, Rhodamine, BODIPY) without interfering with the thiol-reactive bromomethyl "warhead."

This protocol is designed for researchers targeting cysteine proteases , glutathione (GSH) quantification , or site-specific protein labeling .

Chemical Logic & Mechanism

The "Warhead" Mechanism

The bromomethyl group functions as a "soft" electrophile, highly selective for "soft" nucleophiles like the thiolate anion (


) of Cysteine residues. The reaction proceeds via an S

2 mechanism
.
  • Reactivity Tuning: The fluorine atoms at positions 2 and 5 exert a strong electron-withdrawing effect (

    
     effect), making the benzylic carbon significantly more electrophilic than in non-fluorinated analogues. This increases the reaction rate with catalytic cysteines.
    
  • 
    F-NMR Reporter:  The symmetry-broken fluorine environment (2,5-substitution) provides distinct NMR signals that shift upon protein binding, enabling structural biology studies alongside fluorescence imaging.
    
Synthetic Pathway Visualization

The following diagram illustrates the workflow from the building block to a functional probe and its biological target.

ProbeSynthesis Start Methyl 4-(bromomethyl)- 2,5-difluorobenzoate (Precursor) Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid Free Acid Intermediate Hydrolysis->Acid Activation Step 2: NHS Activation (TSTU/DIPEA) Acid->Activation Coupling Step 3: Fluorophore Coupling (R-NH2) Activation->Coupling Probe Final Fluorescent Probe (Thiol-Reactive) Coupling->Probe Target Biological Target (Cysteine-SH) Probe->Target  SN2 Alkylation   Adduct Fluorescently Labeled Protein (Thioether Bond) Target->Adduct

Figure 1: Modular synthesis workflow converting the benzoate precursor into a targeted fluorescent probe.

Detailed Experimental Protocols

Part A: Synthesis of the Fluorescent Probe

Objective: Conjugate the 2,5-difluorobenzyl warhead to a fluorophore (e.g., 5-FAM-amine or BODIPY-amine).

Materials:
  • Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1 eq)

  • Lithium Hydroxide (LiOH)

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

  • Amine-functionalized Fluorophore (e.g., 5-aminomethylfluorescein)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF and THF

Protocol:
  • Ester Hydrolysis (Critical Step):

    • Dissolve Methyl 4-(bromomethyl)-2,5-difluorobenzoate (100 mg, 0.38 mmol) in THF/Water (4:1, 5 mL).

    • Add LiOH (1.2 eq) at 0°C. Stir for 1 hour.

    • Note: Monitor strictly by TLC. Do not overheat , or the bromine may be displaced by hydroxide (OH

      
      ).
      
    • Acidify with 1M HCl to pH 3, extract with Ethyl Acetate, and dry over Na

      
      SO
      
      
      
      . Yields 4-(bromomethyl)-2,5-difluorobenzoic acid .
  • NHS Ester Activation:

    • Dissolve the acid intermediate in anhydrous DMF.

    • Add TSTU (1.1 eq) and DIPEA (2.0 eq).[1] Stir at RT for 1 hour.

    • Checkpoint: Confirm formation of the NHS ester by LC-MS.

  • Fluorophore Conjugation:

    • Add the Amine-Fluorophore (0.9 eq) directly to the reaction mixture.

    • Stir in the dark for 4–12 hours at RT.

    • Purification: Precipitate with cold ether or purify via Semi-prep HPLC (Acetonitrile/Water + 0.1% TFA).

    • Storage: Store lyophilized powder at -20°C, protected from light and moisture.

Part B: Biological Labeling (Live Cell Thiol Imaging)

Objective: Label intracellular thiols (GSH or proteins) using the synthesized probe.

Protocol:
  • Preparation: Prepare a 10 mM stock solution of the probe in dry DMSO.

  • Incubation: Dilute to 1–10 µM in serum-free media (e.g., DMEM). Incubate cells (e.g., HeLa, RAW 264.7) for 20–30 minutes at 37°C.

  • Wash: Wash cells

    
     with PBS to remove unbound probe.
    
  • Imaging:

    • Fluorescence: Ex/Em depends on the chosen fluorophore (e.g., 490/520 nm for Fluorescein).

    • Control: Pre-incubate cells with N-Ethylmaleimide (NEM, 1 mM) for 30 mins to block thiols. A loss of fluorescence confirms thiol-specificity.

Data Analysis & Validation

Expected Mass Spectrometry Shifts

When validating the probe or the labeled protein, look for the following mass shifts:

Reaction StageMass Change (

m)
Explanation
Probe Synthesis

Formation of Amide Bond
Protein Labeling

Addition of 2,5-difluoro-4-carboxobenzyl moiety (Br is lost)
Isotope Pattern Loss of

doublet
The final adduct contains no Bromine.
F-NMR Characterization

The 2,5-difluoro substitution pattern creates a unique spectral signature useful for confirming the integrity of the warhead.

  • Chemical Shift (

    
    ):  Typically appears around -110 to -120 ppm (relative to CFCl
    
    
    
    ), depending on the solvent.
  • Coupling: The two fluorines are chemically non-equivalent if the rotation is restricted upon protein binding, leading to complex splitting patterns (

    
    , 
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseSolution
Hydrolysis yields alcohol (-OH) instead of Bromide (-Br) Reaction pH too high or temp too high.Use LiOH at 0°C; avoid NaOH. Stop reaction immediately upon disappearance of starting material.
Low Fluorescence in Cells Probe aggregation or quenching.Lower concentration to <5 µM. Ensure fluorophore is not quenched by the heavy atom (Br) effect (less likely with linker length).
High Background Signal Non-specific hydrophobic binding.Perform rigorous washing with BSA-containing buffer (0.5% BSA in PBS).

References

  • Fluorinated Fluorescein Derivatives (Pennsylvania Green)

    • Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester.
    • Source:

  • Benzyl Bromide Probes in Proteomics

    • Activity-Based Protein Profiling (ABPP) using electrophilic probes.
    • Source:

  • Fluorine in Medicinal Chemistry (2,5-difluoro effects)

    • The influence of fluorine on the physicochemical properties of drugs.
    • Source:

  • Thiol-Reactive Probe Design

    • Fluorescent probes for the detection of thiols in biological systems.
    • Source:

Sources

Troubleshooting & Optimization

identifying byproducts in Methyl 4-(bromomethyl)-2,5-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-(bromomethyl)-2,5-difluorobenzoate Topic: Troubleshooting Reaction Byproducts & Impurity Profiling Ticket ID: #MBDF-2024-TECH Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a high-value "warhead" intermediate used to introduce the lipophilic, metabolically stable 2,5-difluorobenzyl motif into drug candidates. However, its reactivity is a double-edged sword. The benzylic bromide is highly electrophilic, but the electron-deficient aromatic ring (due to the two fluorine atoms and the ester) creates a "kill zone" for side reactions—specifically competing Nucleophilic Aromatic Substitution (


) and rapid hydrolysis.

This guide moves beyond basic datasheet info to address the mechanistic failures researchers encounter in the hood.

Module 1: The "Ghost" Peak (Hydrolysis & Solvolysis)

User Complaint: "I see a new peak in my LCMS with a mass of [M-Br+OH] and my NMR shows a shift in the benzylic protons. Is my reagent bad?"

The Diagnosis: You are observing Solvolytic Hydrolysis . The electron-withdrawing nature of the 2,5-difluoro substitution pattern destabilizes the benzylic cation intermediate slightly compared to a plain benzyl system, but the polarization of the C-Br bond makes it highly susceptible to attack by water (moisture in solvent) or alcohols (if used as solvent).

The Mechanism:

  • Direct Displacement: Water attacks the benzylic carbon, displacing bromide.

  • Product: Methyl 4-(hydroxymethyl)-2,5-difluorobenzoate.

  • Observation:

    • LCMS: Mass shift from ~265 (Br isotope pattern) to ~202 (Alcohol).

    • 
      H NMR:  The 
      
      
      
      singlet (typically
      
      
      4.4–4.6 ppm) disappears, replaced by a
      
      
      singlet shifted downfield (typically
      
      
      4.7–4.9 ppm) depending on solvent.

Troubleshooting Protocol:

  • Solvent Audit: Ensure DMF or THF are anhydrous (<50 ppm water). Benzylic bromides degrade in "wet" DMF within hours.

  • Base Choice: Avoid hydroxide bases (NaOH, KOH) which accelerate this. Use non-nucleophilic bases like DIPEA or inorganic carbonates (

    
    ) in aprotic solvents.
    

Module 2: The Regioselectivity Trap ( vs. )

User Complaint: "I reacted the compound with a primary amine. I got the desired product, but also a significant impurity with the same mass but different retention time. What is happening?"

The Diagnosis: You are fighting a war on two fronts. While you intended an


 alkylation  at the benzylic carbon, the highly activated aromatic ring underwent 

(Nucleophilic Aromatic Substitution)
.

The Mechanism: The C2-Fluorine is positioned ortho to the ester (a strong electron-withdrawing group). This makes the C2 position highly electrophilic. Strong nucleophiles (especially primary amines or thiols) can displace the fluorine atom instead of the bromine.

  • Path A (Desired): Attack at

    
    
    
    
    
    Benzylic amine.
  • Path B (Undesired): Attack at C2-F

    
     Fluorine displacement.
    

Troubleshooting Protocol:

  • Temperature Control:

    
     (benzylic) is generally faster at lower temperatures (
    
    
    
    to RT).
    
    
    has a higher activation energy. Cool your reaction.
  • Sterics: If possible, use the amine as the limiting reagent or add it slowly to keep its effective concentration low, favoring the faster kinetic pathway (

    
    ).
    

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that generate the most common byproducts.

ReactionPathways Start Methyl 4-(bromomethyl)- 2,5-difluorobenzoate (Starting Material) Hydrolysis Methyl 4-(hydroxymethyl)- 2,5-difluorobenzoate (Hydrolysis Impurity) Start->Hydrolysis  H2O / Moisture Solvolysis SNAr_Product Methyl 4-(bromomethyl)-2-amino- 5-fluorobenzoate (SNAr Impurity) Start->SNAr_Product  Strong Nu / Heat Attack at C2-F Desired Desired Benzylic Substitution Product Start->Desired  Nucleophile (R-NH2) SN2 Path (Kinetic) Aldehyde Methyl 4-formyl- 2,5-difluorobenzoate (Oxidation Impurity) Hydrolysis->Aldehyde  [O] / Air Storage Degradation

Figure 1: Mechanistic divergence showing the competition between desired alkylation, moisture-induced hydrolysis, and fluorine displacement (


).

Module 4: Analytical Data & Identification Guide

Use this table to identify peaks in your LCMS/HPLC traces.

Impurity TypeChemical ChangeMass Shift (

m/z)
NMR Signature (

)
Likely Cause
Hydrolysis


Da (approx)

4.7 ppm (s, 2H)
Wet solvent; Old reagent.

(Amine)


Loss of C2-F coupling in

NMR.
High temp; Excess strong base.
Oxidation


Da (approx)

10.0 ppm (s, 1H, Aldehyde)
Air exposure; Radical degradation.
Ester Hydrolysis


Da
Loss of OMe singlet (

3.9).
Aqueous base workup (Saponification).

Module 5: Validated Experimental Protocols

Protocol A: Stability-Optimized Reaction Conditions

To minimize


 and Hydrolysis during substitution.
  • Preparation: Dry all glassware in an oven (

    
    ) for 2 hours. Cool under 
    
    
    
    flow.
  • Solvent: Use anhydrous Acetonitrile (MeCN) or THF. Avoid DMF if workup cannot be immediate (DMF promotes hydrolysis upon standing).

  • Base: Use Potassium Carbonate (

    
    )  (1.5 eq). Avoid organic bases like TEA/DIPEA if the nucleophile is already basic, as they can solubilize trace water.
    
  • Addition: Dissolve the Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 eq) in solvent. Cool to

    
     .
    
  • Reaction: Add the nucleophile (0.95 eq - slight deficit prevents over-reaction) dropwise.

  • Monitoring: Monitor by TLC/LCMS at 30 mins. Do not heat unless conversion is <10% after 2 hours.

Protocol B: Purification of the Benzylic Bromide

If your starting material has degraded (yellowing/browning).

  • Dissolution: Dissolve crude material in minimal Dichloromethane (DCM).

  • Filtration: Pass through a short pad of Silica Gel (pre-washed with Hexanes). The polar hydrolysis products (alcohol/acid) will stick to the silica, while the non-polar benzylic bromide elutes with 10% EtOAc/Hexanes.

  • Concentration: Evaporate solvent at

    
    . Do not overheat , as this compounds thermal instability.
    

References

  • BenchChem. "An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems." BenchChem Technical Library. Accessed March 2026. Link

  • Sylvester, E. D., & Benedict, J. B. (2021).[1] "Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate." Journal of Chemical Crystallography, 51, 1-10. Link

  • Chemistry Steps. "Benzylic Bromination: Mechanism and Selectivity." Organic Chemistry Tutorials. Link

  • National Institutes of Health (NIH). "Benzylic C(sp3)–H fluorination and stability of benzyl fluorides." PubMed Central. Link

Sources

how to improve reaction yield with Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-1355488 Reagent Status: Active / Building Block CAS: 1355488-72-0

Executive Summary

You are experiencing yield issues with Methyl 4-(bromomethyl)-2,5-difluorobenzoate . As a Senior Application Scientist, I have diagnosed that yield loss for this specific fluorinated scaffold typically stems from three competing pathways: hydrolysis of the benzylic bromide (moisture sensitivity), chemoselectivity issues (


 competition at the C2-fluorine), or ester degradation .

This guide provides a self-validating protocol to maximize


 efficiency while suppressing side reactions.

Module 1: Reagent Integrity & Pre-Reaction Check

Root Cause: Benzylic bromides with electron-withdrawing groups (EWGs) are highly electrophilic and prone to rapid degradation by ambient moisture.

Storage Protocol
  • Temperature: Store at 2–8°C .

  • Atmosphere: Must be kept under Argon or Nitrogen .

  • Container: Amber glass (light sensitive).

Quality Control (QC) Before Use

Before committing valuable nucleophiles, run a QC TLC or LCMS :

  • TLC System: 10-20% EtOAc in Hexanes.

  • Visualization: UV (254 nm).

  • Pass Criteria: Single spot.

  • Fail Criteria: Presence of a lower

    
     spot (Benzyl alcohol derivative) or baseline material (Benzoic acid derivative).
    
    • Action: If hydrolyzed (>5%), purify via rapid silica plug filtration or recrystallization from cold hexanes/EtOAc.

Module 2: Reaction Optimization Strategy

Objective: Maximize Nucleophilic Substitution (


) at the benzylic carbon while preventing Nucleophilic Aromatic Substitution (

) at the activated C2-fluorine.
Critical Mechanism Analysis

The 2-fluorine is ortho to the methyl ester. This geometric arrangement activates the C2 position for


 attack, especially with hard nucleophiles (e.g., primary amines, alkoxides).
Optimization Matrix
ParameterRecommendationTechnical Rationale
Solvent Acetonitrile (MeCN) or DMF MeCN (polar aprotic) supports

transition states without solvating anions too strongly (unlike protic solvents). Avoid alcohols (solvolysis risk).
Base

or

Use mild inorganic bases. Strong bases (NaOH, NaH) promote ester hydrolysis and

. DIPEA is preferred for amine nucleophiles.
Temperature 0°C

RT
Keep temperature low.

is kinetically favored at lower temps. High heat (>60°C) overcomes the activation energy for

side reactions.
Concentration 0.1 M – 0.2 M High concentration favors intermolecular

. Dilution favors competing unimolecular degradation (

-type solvolysis).

Module 3: Step-by-Step Protocol (Standardized)

Use this protocol for alkylation of amines, phenols, or thiols.

  • Drying: Flame-dry all glassware and cool under

    
     flow.
    
  • Solvation: Dissolve the nucleophile (1.0 equiv) in anhydrous MeCN (0.15 M).

  • Base Addition: Add

    
      (1.5 – 2.0 equiv). Stir for 10 mins at RT.
    
  • Reagent Addition: Cool the mixture to 0°C . Add Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 – 1.1 equiv) dropwise as a solution in minimal MeCN.

    • Why 0°C? To kinetically select for the benzylic bromide over the aryl fluoride.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by LCMS at T=1h and T=3h.

    • Checkpoint: If reaction is sluggish after 4h, add KI (10 mol%) (Finkelstein catalysis) rather than heating.

  • Quench: Filter off solids (inorganic salts) before adding water/aqueous workup to prevent ester hydrolysis during extraction.

Module 4: Troubleshooting & Logic Flows

Visualizing the Competition

The following diagram illustrates the competing pathways you must control.

ReactionPathways Start Start: Methyl 4-(bromomethyl)- 2,5-difluorobenzoate Nucleophile Add Nucleophile (Nu-) Start->Nucleophile Hydrolysis Pathway C: Hydrolysis (Moisture) Start->Hydrolysis Wet Solvent SN2 Pathway A: SN2 Attack (Benzylic Carbon) Nucleophile->SN2 0°C, Aprotic Solvent SNAr Pathway B: SNAr Attack (C2-Fluorine) Nucleophile->SNAr Heat, Strong Base Desired Product: Benzylic Substituted (High Yield) SN2->Desired Side_SNAr Impurity: Aryl Substituted (Regioisomer) SNAr->Side_SNAr Side_Alc Impurity: Benzyl Alcohol Hydrolysis->Side_Alc

Figure 1: Reaction pathway competition. Green path represents the optimized kinetic window.

Troubleshooting FAQ

Q: I see a new spot on TLC just below my product. What is it?

  • Diagnosis: This is likely the benzyl alcohol derivative (from hydrolysis of the Br).

  • Fix: Ensure solvents are anhydrous (dried over molecular sieves). Do not use old bottles of DMF/MeCN.

Q: My LCMS shows a mass corresponding to [M+Nu - HF].

  • Diagnosis: You have triggered the

    
     pathway . The nucleophile attacked the aromatic ring at the C2 position, displacing a Fluorine atom.
    
  • Fix: Your temperature is too high, or your base is too strong. Repeat the experiment at 0°C and switch from

    
     to 
    
    
    
    or DIPEA.

Q: The reaction is stalled at 50% conversion.

  • Diagnosis: The bromide leaving group might be hindered or the nucleophile is weak.

  • Fix: Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 equiv). This generates the benzylic iodide in situ, which is a much more reactive electrophile (Finkelstein reaction).

Module 5: Workflow Decision Tree

Follow this logic to determine your specific experimental setup.

Workflow Start START: Define Nucleophile Type Is Nucleophile Basic? (e.g., Amine vs Thiol) Start->Type Amine Amine (Basic) Type->Amine ThiolPhenol Thiol/Phenol (Acidic) Type->ThiolPhenol BaseChoice1 Use DIPEA (2.0 eq) in MeCN Amine->BaseChoice1 BaseChoice2 Use K2CO3 (1.5 eq) in Acetone or DMF ThiolPhenol->BaseChoice2 TempCheck Monitor at 0°C BaseChoice1->TempCheck BaseChoice2->TempCheck Result Check LCMS for SNAr Impurity TempCheck->Result Final Proceed to Workup Result->Final

Figure 2: Decision tree for base and solvent selection based on nucleophile type.

References
  • Chemical Safety & Handling: Fisher Scientific. (2021).[1] Safety Data Sheet: Methyl 4-(bromomethyl)benzoate derivatives. Retrieved from

  • Reactivity of Fluorinated Benzoates: BenchChem. (2024). Mechanism of Action of Fluorinated Benzyl Bromides. Retrieved from

  • SNAr vs SN2 Competition: Imperial College London. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from

  • Reaction Optimization (Finkelstein): Organic Chemistry Portal. (2023). Synthesis of Benzyl Fluorides and Halides. Retrieved from

  • Product Specifications & Stability: BLD Pharm. (2024). Methyl 4-(bromomethyl)-2,5-difluorobenzoate Product Data. Retrieved from

Sources

troubleshooting failed reactions involving Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Article ID: TS-MBDFB-001 Last Updated: March 5, 2026 Status: Active Access Level: Public[1]

Compound Overview & Reactivity Profile

Product Name: Methyl 4-(bromomethyl)-2,5-difluorobenzoate CAS: 1355488-72-0 Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


MW:  265.05  g/mol [1]

The "Dual-Electrophile" Challenge: This intermediate is a high-value building block used primarily to introduce a specific lipophilic, electron-deficient linker into drug candidates.[1] However, it presents a "Triple Threat" of electrophilic sites that often leads to failed reactions if conditions are not rigorously controlled.

SiteReactivity TypeRisk Factor
Benzylic Bromide

Alkylation
Desired Target. Highly reactive, but prone to radical dimerization or polymerization.[1]
C2-Fluorine

Displacement
High Risk. The fluorine ortho to the ester is activated by the carbonyl, making it susceptible to displacement by hard nucleophiles (amines/alkoxides).
Methyl Ester Acyl SubstitutionMedium Risk. Susceptible to hydrolysis (acid/base) or amidation if primary amines are used as nucleophiles.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am observing multiple spots on TLC/LCMS. The mass suggests loss of Fluorine."

Diagnosis: Competitive


 Reaction.[1][2]
The 2,5-difluoro substitution pattern creates an electron-deficient ring.[1] The fluorine at the C2 position  (ortho to the ester) is highly activated. If you are using a "hard" nucleophile (e.g., a primary amine, alkoxide) or high temperatures, you are likely displacing the fluorine instead of (or in addition to) the bromine.

Corrective Actions:

  • Switch Bases: If using strong bases (NaH, KOtBu), switch to inorganic weak bases (

    
    , 
    
    
    
    , or
    
    
    ). Strong bases increase the "hardness" of the nucleophile.[1]
  • Lower Temperature:

    
     at the benzylic position has a lower activation energy than 
    
    
    
    .[1] Conduct the reaction at
    
    
    to Room Temperature (RT). Do not heat above
    
    
    unless necessary.
  • Solvent Choice: Avoid highly polar aprotic solvents like DMSO or DMF if possible, as they accelerate

    
     significantly.[1] Try Acetone or Acetonitrile (MeCN).[1]
    
Issue 2: "My product mass is correct, but the yield is low due to a 'dimer' byproduct."

Diagnosis: Wurtz-type Coupling or Polymerization.[1] Benzylic halides are prone to radical coupling, especially if the reaction mixture is exposed to light or traces of transition metals.

Corrective Actions:

  • Exclude Light: Wrap the reaction flask in aluminum foil.

  • Degas Solvents: Oxygen can promote radical pathways.[1] Sparge solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Dilution: High concentration favors intermolecular side reactions.[1] Run the reaction at

    
    .
    
Issue 3: "The reaction with a primary amine yields a complex mixture (Amidation)."[1]

Diagnosis: Ester Aminolysis.[1][3] Primary amines are nucleophilic enough to attack the methyl ester, converting it to an amide, especially if the reaction is slow or heated.

Corrective Actions:

  • Stoichiometry: Use a slight excess of the bromide (1.1 equiv) relative to the amine, not the other way around.

  • Steric Protection: If possible, use the tert-butyl ester analog if the methyl ester is too labile, though this requires changing starting materials.

  • Lewis Acid Additive: In rare cases, adding a mild Lewis acid can catalyze the

    
     over the acyl substitution, but this is risky. The best approach is low temperature (
    
    
    
    )
    .[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process when analyzing crude reaction mixtures involving this scaffold.

TroubleshootingFlow Start Reaction Analysis (LCMS / TLC) SM_Left Starting Material Remains? Start->SM_Left Product_Mass Desired Mass Observed? SM_Left->Product_Mass No (Consumed) Kinetics Add Catalyst (NaI) or Switch Solvent SM_Left->Kinetics Yes (Stalled) Wrong_Mass Identify Byproduct Mass Shift Product_Mass->Wrong_Mass No / Minor Success Isolate & Purify (Keep cool) Product_Mass->Success Yes (Major) SNAr_Risk M - 20 (Loss of HF) Diagnosis: SNAr Attack Wrong_Mass->SNAr_Risk Mass = Expected - 20 Hydrolysis M - 14 (Acid Formation) Diagnosis: Ester Hydrolysis Wrong_Mass->Hydrolysis Mass = Expected - 14 Dimer 2M - 2Br Diagnosis: Radical Coupling Wrong_Mass->Dimer Mass = Dimer

Caption: Decision tree for diagnosing reaction failures based on LCMS mass shifts.

Optimized Experimental Protocols

Protocol A: Standard Amine Alkylation ( )

Designed to minimize


 and Amidation.
  • Preparation: Dissolve Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.1 M].

  • Base Addition: Add

    
      (1.5 equiv) or DIPEA  (1.2 equiv).[1]
    
    • Note: Avoid NaH or strong alkoxides.[1]

  • Nucleophile Addition: Cool the mixture to

    
     . Add the amine (0.95 equiv) dropwise.[1]
    
    • Why 0.95 equiv? Slight deficiency of amine prevents over-alkylation and ester attack.[1]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT. Monitor by TLC.[1][2]
    
  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .[1][2]
    
    • Warning: Do not use basic aqueous washes (e.g., NaOH), as this will hydrolyze the ester.

Protocol B: Finkelstein-Assisted Substitution (For Weak Nucleophiles)

If the reaction is sluggish, convert the Bromide to the more reactive Iodide in situ.

  • Solvent: Use Acetone (anhydrous).[1]

  • Additive: Add Sodium Iodide (NaI) (0.1 -- 1.0 equiv).

  • Mechanism: NaI reacts with the benzyl bromide to form the benzyl iodide (better leaving group), which then reacts faster with your nucleophile.

  • Observation: A white precipitate (NaBr) will form, indicating the halogen exchange is working.

Mechanistic Pathway Visualization

Understanding the competition between the Benzylic position and the Aromatic Ring is critical.

ReactionPathways SM Methyl 4-(bromomethyl)- 2,5-difluorobenzoate Path_SN2 Path A: Benzylic Attack (SN2) (Kinetic Control) SM->Path_SN2 Soft Nu (RS-, N3-) Low Temp Path_SNAr Path B: Ring Attack (SNAr) (Thermodynamic/Hard Nu) SM->Path_SNAr Hard Nu (RO-, RNH2) High Temp / Polar Solvent Path_Acyl Path C: Ester Attack (Amidation/Hydrolysis) SM->Path_Acyl Primary Amines Water/OH- Product_Desired Desired Benzylic Substitution Product Path_SN2->Product_Desired Product_SNAr Byproduct: Fluorine Displaced Path_SNAr->Product_SNAr Product_Amide Byproduct: Amide/Acid Path_Acyl->Product_Amide

Caption: Competitive reaction pathways. Path A is favored by soft nucleophiles and low temperatures.

References

  • PubChem. (n.d.).[1] Methyl 4-(bromomethyl)-2,5-difluorobenzoate (Compound Summary). National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • Vlasov, V. M. (1993).[1] Fluorine-containing benzylic derivatives: Synthesis and reactivity. Journal of Fluorine Chemistry. (General reactivity patterns of polyfluorinated benzyl halides).

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on

    
     activation by fluorine).
    

Sources

common side reactions of benzylic bromides in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Unit: Reactive Intermediates & Electrophiles Status: Operational Operator: Senior Application Scientist

System Overview: The Benzylic Reactivity Landscape

Benzylic bromides are the "glass cannons" of organic synthesis: highly potent electrophiles that are essential for benzylation, yet prone to catastrophic structural failure if mishandled. Their reactivity is driven by the resonance stabilization of the benzylic carbocation and radical intermediates, making them susceptible to a specific set of parasitic side reactions.

Below is the Reactivity Topology Map . Use this to identify which "failure mode" your reaction is experiencing based on the byproducts observed.

BenzylicReactivity cluster_0 Storage/Handling Failures Start Benzylic Bromide (R-Bn-Br) Alcohol Benzyl Alcohol (Hydrolysis) Start->Alcohol + H2O (SN1/SN2) Dimer Bibenzyl Dimer (Wurtz Coupling) Start->Dimer + Metal (Mg/Zn/Li) Styrene Styrene/Alkene (Elimination) Start->Styrene + Strong Base (E2) Aldehyde Benzaldehyde (Kornblum Oxidation) Start->Aldehyde + DMSO/Base (Oxidation) GemDi Gem-Dibromide (Over-reaction) Start->GemDi + Excess NBS/Br2 (Radical)

Figure 1: Failure Mode Analysis of Benzylic Bromides. Red nodes indicate destructive side reactions; Yellow indicates synthetic over-processing.

Troubleshooting Tickets (FAQs)

Ticket #001: "My product is hydrolyzing to the alcohol on the shelf."

Issue: The user observes the formation of benzyl alcohol (and HBr fumes) despite storing the compound in a closed vial. Diagnosis: Autocatalytic Hydrolysis. Technical Explanation: Benzylic bromides are susceptible to


 hydrolysis due to the stability of the benzylic carbocation. This reaction produces HBr as a byproduct. HBr is hygroscopic, pulling more moisture from the air, which accelerates the hydrolysis—a self-feeding loop.
Corrective Action: 
  • The Scavenger Protocol: Store the bromide over anhydrous

    
     or 4Å molecular sieves to scavenge acid and moisture.
    
  • Solvent Switch: If used in solution, avoid ethereal solvents (THF/Ether) that may contain peroxides or moisture. Switch to anhydrous DCM or Toluene.

  • Stabilizers: Add 1% propylene oxide as an acid scavenger for long-term storage [1].

Ticket #002: "I'm seeing a 'double-mass' impurity during Grignard formation."

Issue: Attempting to make a benzyl Grignard or Zinc reagent results in a heavy impurity (Bibenzyl). Diagnosis: Wurtz-Type Homocoupling.[1][2] Technical Explanation: When generating organometallics (


), the newly formed carbon-metal bond is highly nucleophilic. It reacts instantly with the remaining unreacted benzyl bromide in the solution (Wurtz coupling) to form 

(Bibenzyl) [2]. Corrective Action:
  • Dilution is Key: Run the reaction at high dilution (0.1 M or less).

  • The "Barbier" Method: Do not pre-form the organometallic. Add the benzyl bromide and the electrophile simultaneously to the metal suspension. This ensures the transient organometallic reacts with the desired electrophile immediately, rather than finding another bromide molecule.

  • Temperature: Lower the temperature (

    
     to 
    
    
    
    ) to suppress the bimolecular coupling rate.
Ticket #003: "I tried to oxidize a benzyl bromide, but I got an aldehyde instead of substitution."

Issue: Reaction in DMSO with a base yielded benzaldehyde. Diagnosis: Kornblum Oxidation.[3][4] Technical Explanation: DMSO is not just a solvent; it is an oxidant. The oxygen in DMSO acts as a nucleophile, displacing the bromide to form an alkoxysulfonium salt.[5] In the presence of a base (like


 or 

), this intermediate undergoes elimination to form the aldehyde and dimethyl sulfide (DMS) [3]. Corrective Action:
  • Avoid DMSO: If you intend a simple substitution (

    
    ), use DMF, NMP, or Acetonitrile instead.
    
  • Temperature Control: Kornblum oxidation typically requires heat (

    
    ) or long times.[5] Keep substitution reactions in DMSO at room temperature if DMSO is strictly necessary.
    
Ticket #004: "I cannot stop the reaction at the mono-bromide; I get gem-dibromides."

Issue: During Wohl-Ziegler bromination (NBS), the product mixture contains starting material, product, and the gem-dibromide (


).
Diagnosis:  Radical Chain Propagation Error (Goldfinger Mechanism Violation).
Technical Explanation: 
The benzylic bromide product activates the remaining benzylic proton further. If the concentration of molecular bromine (

) rises too high, or if the reaction is pushed to 100% conversion, the second bromination becomes kinetically competitive [4]. Corrective Action:
  • The 85% Rule: Stop the reaction at 80-85% conversion. Do not chase 100% yield. It is easier to separate starting material than the dibromide.

  • Light Source: Use a consistent light source (visible LED) rather than reflux initiators to control the radical flux.

The "Goldfinger Standard" Protocol

Objective: Synthesis of Benzylic Bromides via Wohl-Ziegler Bromination minimizing gem-dibromide formation.

Mechanism & Logic

The reaction relies on the Goldfinger Mechanism , where NBS serves as a reservoir to maintain a low, steady-state concentration of


.[6][7] High 

concentrations favor ionic addition (side reaction) or over-bromination.

RadicalCycle NBS NBS (Reservoir) Br2 Br2 (Low Conc.) NBS->Br2 + HBr (Slow Release) Radical Benzylic Radical (Ar-CH•) Br2->Radical Initiation (hv) Product Benzyl Bromide (Product) Radical->Product + Br2 Product->Br2 + Br• (Chain Transfer)

Figure 2: The Goldfinger Cycle. NBS must slowly release Bromine to prevent the cycle from spiraling into over-bromination.

Step-by-Step Procedure
StepActionTechnical Rationale
1. Prep Dissolve substrate in PhCF3 (Trifluorotoluene) or CCl4 (if permitted).PhCF3 is the modern "green" replacement for CCl4. Avoid polar solvents which accelerate ionic side reactions.
2. Stoichiometry Add 0.95 - 1.0 equivalents of NBS.Never use excess NBS. Starving the reaction slightly prevents the "second bite" at the benzylic position.
3. Initiation Add AIBN (0.05 eq) or Benzoyl Peroxide. Heat to reflux.Thermal initiation is standard. If using light, ensure the reaction mixture is not too concentrated to allow light penetration.
4. Monitoring CRITICAL: Monitor via NMR or HPLC every hour.TLC is often insufficient to distinguish mono- vs di-bromo. Look for the shift of the benzylic proton.
5. Termination STOP at ~90% conversion. Cool the reaction immediately. Filter off the floating succinimide solid.
6. Workup Wash filtrate with water, then brine. Dry over

.
Removes traces of succinimide and HBr.

Solvent Compatibility Matrix

Choosing the wrong solvent is the #1 cause of side reactions.

SolventCompatibilityRisk FactorNote
CCl4 / PhCF3 ✅ ExcellentLowIdeal for radical bromination. Inert to electrophiles.
DCM ⚠️ ModerateMediumGood for substitutions, but can react with strong nucleophiles over time.
DMSO DANGER HighCauses Kornblum Oxidation (Aldehyde formation) [3].
Ethanol/Methanol DANGER HighCauses Solvolysis (Ether formation) via

.
THF ⚠️ ConditionalMediumRisk of polymerization or peroxide interference.

References

  • BenchChem. (2025).[8] Side reactions and byproducts in Benzyl 2-bromonicotinate synthesis.[8]Link

  • Kang, B., et al. (2024).[9][10] Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls.[9][10] Kobe University / Tetrahedron Green Chem. Link

  • Kornblum, N., et al. (1959).[4][5] A New and Selective Method of Oxidation. The Conversion of Alkyl Halides to Aldehydes.[3][11] Journal of the American Chemical Society, 81(15), 4113–4114.[4] Link

  • Pearson, R. E., & Martin, J. C. (1963).[12] The Mechanism of Benzylic Bromination with N-Bromosuccinimide.[6][7][12][13][14] Journal of the American Chemical Society, 85(3), 354-355.[12] Link

  • Goldfinger, P., et al. (1953).[6] Mechanism of the Wohl-Ziegler Reaction.[6][12][13] Nature. Link

Sources

optimizing temperature and time for Methyl 4-(bromomethyl)-2,5-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Working with Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) presents a unique chemoselectivity challenge. While the bromomethyl group is an excellent electrophile for


 reactions, the molecule also contains a hydrolyzable methyl ester and an electron-deficient difluoroaromatic ring susceptible to Nucleophilic Aromatic Substitution (

).

This guide provides field-proven insights, kinetic optimization strategies, and troubleshooting protocols to ensure your alkylation reactions proceed with high yield and absolute chemoselectivity.

Quantitative Optimization Matrix

To prevent competing side reactions, temperature and time must be strictly controlled based on the nucleophile's strength. Below is a summary of optimized baseline parameters for common transformations.

Nucleophile TypeRecommended BaseSolventOptimal TempMax TimeAdditive (Catalyst)
Secondary Amines DIPEA (2.0 eq)DMF or MeCN0 °C to 25 °C2–4 hoursNaI (0.1 eq)
Primary Amines

(1.5 eq)
MeCN0 °C4–6 hoursNone (slows reaction to prevent over-alkylation)
Azides (

)
None requiredDMF20 °C to 40 °C1–2 hoursNone
Phenols/Alkoxides

(1.5 eq)
DMF25 °C to 40 °C3–5 hoursKI (0.1 eq)

Troubleshooting & FAQs

Q: I am observing a major byproduct where one of the fluorine atoms has been displaced by my amine nucleophile. How do I prevent this? A: You are observing a competing Nucleophilic Aromatic Substitution (


). The electron-withdrawing methyl ester strongly activates the ortho (C2) and para (C5) fluorine atoms. As demonstrated in the synthesis of complex pharmaceutical scaffolds like the Nav1.7 inhibitor GDC-0276, difluorobenzoates are highly susceptible to regioselective 

by amines and alkoxides when subjected to elevated temperatures 1. Causality & Solution:

has a higher activation energy barrier than aliphatic

. If you lower the reaction temperature to 0–25 °C, you will kinetically favor the

pathway at the bromomethyl group.

Q: If I lower the temperature to avoid


, my 

reaction becomes impractically slow. How can I accelerate it without heating?
A: Implement a catalytic Finkelstein reaction . By adding 10–20 mol% of Sodium Iodide (NaI) to your reaction mixture, the benzyl bromide is continuously converted into a transient benzyl iodide in situ. Because iodide is a vastly superior leaving group compared to bromide, the

rate accelerates dramatically, allowing the reaction to reach completion at room temperature before the

pathway can initiate.

Q: My LC-MS shows the correct mass for the substitution, but the methyl ester is gone (M-14). What is causing this hydrolysis? A: Ester hydrolysis is a common side reaction when utilizing aqueous basic conditions or hygroscopic inorganic bases (like NaOH or wet


) over prolonged periods 2.
Causality & Solution: The combination of water, base, and the electron-withdrawing difluorophenyl ring makes the ester highly electrophilic. To prevent this, strictly use anhydrous solvents (e.g., dry DMF or MeCN) and switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Chemoselectivity Pathway Analysis

The following diagram illustrates the kinetic competition between the desired


 alkylation and the undesired side reactions.

ChemPathways Substrate Methyl 4-(bromomethyl)- 2,5-difluorobenzoate SN2 Desired Product (SN2 at Benzyl Position) Substrate->SN2 Mild Temp (0-25°C) + NaI (Catalyst) Non-nucleophilic Base SNAr Undesired Byproduct (SNAr at C2/C5 Fluorine) Substrate->SNAr High Temp (>50°C) Strong/Excess Nucleophile Hydrolysis Undesired Byproduct (Ester Hydrolysis) Substrate->Hydrolysis Aqueous Base Prolonged Heating

Figure 1: Kinetic pathways and chemoselectivity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Self-Validating Experimental Protocol

Below is a highly optimized, step-by-step methodology for the chemoselective N-alkylation of a secondary amine. This protocol utilizes the Finkelstein acceleration strategy to ensure complete conversion while suppressing


 and hydrolysis.

Materials Required:

  • Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 eq, limiting reagent)

  • Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Sodium Iodide (NaI), anhydrous (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to completely exclude moisture (preventing ester hydrolysis).

  • Reagent Solubilization: Dissolve Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 eq) in anhydrous MeCN (approx. 0.2 M concentration).

  • Catalyst Addition: Add anhydrous NaI (0.1 eq) to the stirring solution. The solution may turn slightly yellow, indicating the transient formation of the benzyl iodide intermediate.

  • Cooling Phase: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy suppresses the higher-barrier

    
     pathway.
    
  • Base and Nucleophile Addition: Syringe in DIPEA (2.0 eq), followed by the dropwise addition of the secondary amine (1.1 eq) over 5 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 2 hours. Validate reaction progress via TLC (Hexanes/EtOAc) or LC-MS. You should observe the complete consumption of the starting material without the appearance of the M-19 (loss of fluorine)

    
     mass peak.
    
  • Quench and Workup: Once validated, quench the reaction with saturated aqueous

    
     (do not use NaOH or 
    
    
    
    to avoid late-stage ester hydrolysis). Extract the aqueous layer three times with Ethyl Acetate.
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    

References

  • Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

Sources

Technical Support Center: Managing Impurities in Methyl 4-(bromomethyl)-2,5-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As drug development increasingly relies on highly functionalized fluorinated building blocks, the synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate via the Wohl-Ziegler benzylic bromination has become a critical, yet notoriously temperamental, workflow.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind reaction failures—specifically parasitic over-bromination and hydrolysis—and provide self-validating protocols to ensure high-fidelity isolated yields.

Part 1: Mechanistic Logic & Pathway Divergence

The synthesis relies on a free-radical chain mechanism initiated by N-Bromosuccinimide (NBS)[1]. The electron-withdrawing nature of the 2,5-difluoro and ester groups successfully suppresses unwanted electrophilic aromatic substitution (ring bromination)[2]. However, the primary mode of failure in this synthesis is the kinetic divergence at the benzylic radical intermediate, leading to the highly undesirable dibrominated impurity.

Mechanism SM Methyl 4-methyl-2,5-difluorobenzoate (Starting Material) Radical Benzylic Radical Intermediate SM->Radical NBS, hν or AIBN (Initiation) Target Methyl 4-(bromomethyl)-2,5-difluorobenzoate (Target Monobromination) Radical->Target Br2 (Low Conc.) (Propagation) Impurity Methyl 4-(dibromomethyl)-2,5-difluorobenzoate (Parasitic Impurity) Target->Impurity Excess Br2 / Radicals (Over-bromination)

Radical pathway showing divergence between target monobromination and dibrominated impurity.

Part 2: Troubleshooting FAQs

Q1: My GC-MS analysis shows 15–20% of the dibrominated impurity (Methyl 4-(dibromomethyl)-2,5-difluorobenzoate). How do I suppress this over-bromination? A: Over-bromination is fundamentally a kinetic and stoichiometric problem. In traditional batch reactors, poor mixing and uneven heat transfer lead to localized spikes in Br₂ concentration[3].

  • Causality & Solution: The reaction relies on a low, steady-state concentration of Br₂. If the local concentration spikes, or if the radical chain is not rapidly quenched upon completion, the monobrominated product outcompetes the starting material for the remaining bromine[3]. Transitioning to a 4 allows for precise control of residence time[4]. By limiting light exposure to exactly the time needed for monobromination, the radical chain is abruptly halted before dibromination can occur[4]. If restricted to batch, strictly limit NBS to 1.05 equivalents and utilize continuous addition of an NBS slurry rather than a single bulk addition[5].

Q2: The reaction stalls at 60% conversion, leaving significant unreacted starting material. Should I add more AIBN initiator? A: Do not blindly add more initiator.

  • Causality & Solution: Stalled reactions usually indicate that the radical chain has been terminated prematurely by an external agent. This is most often caused by moisture in the solvent or degraded NBS, which absorbs moisture and releases HBr/Br₂ prematurely, altering the reaction kinetics[5]. Ensure your NBS is freshly recrystallized from water and thoroughly dried. Furthermore, thermal initiators like AIBN have a specific half-life (e.g., ~1 hour at 80°C in CCl₄). If the reaction takes longer, the initiator is simply depleted. We highly recommend switching to photochemical initiation (e.g., 405 nm LEDs or CFLs), which provides a continuous, steady generation of radicals without chemical depletion[4].

Q3: I am detecting a hydrolysis byproduct (Methyl 4-(hydroxymethyl)-2,5-difluorobenzoate) during workup. How do I prevent this? A: The benzylic bromide is highly electrophilic, a trait exacerbated by the electron-withdrawing 2,5-difluoro and ester groups on the aromatic ring.

  • Causality & Solution: Prolonged exposure to aqueous conditions during the removal of the succinimide byproduct leads to an S_N2 displacement of the bromide by water. To mitigate this, perform rapid, cold aqueous washes (using ice-cold saturated NaHCO₃ followed by brine) and immediately dry the organic phase over anhydrous Na₂SO₄.

Q4: Can I replace the highly toxic Carbon Tetrachloride (CCl₄) with a greener solvent without ruining the yield? A: Yes. While CCl₄ is the traditional solvent for Wohl-Ziegler brominations because it is transparent to UV light and does not participate in radical reactions, it poses severe environmental and health risks.

  • Causality & Solution: Acetonitrile (MeCN) is an excellent, green alternative for photochemical benzylic brominations[4]. It is polar enough to dissolve the starting materials, transparent to visible/UV light, and highly compatible with continuous flow setups[4].

Part 3: Data Presentation & Experimental Workflows

To illustrate the impact of process choices on impurity profiles, below is a quantitative comparison of traditional batch synthesis versus optimized continuous flow photochemistry.

Quantitative Comparison of Synthesis Modalities
ParameterTraditional Thermal BatchPhotochemical Continuous Flow
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (MeCN)
Initiation Method AIBN (Thermal, 80°C)405 nm LED / CFL (Photochemical)
NBS Equivalents 1.10 - 1.20 eq1.05 eq
Reaction Time 4 - 6 Hours10 - 15 Minutes (Residence Time)
Dibrominated Impurity 12% - 18%< 2%
Isolated Yield 65% - 70%88% - 92%
Self-Validating Protocol: Continuous Flow Photochemical Bromination

This protocol utilizes a flow reactor to strictly govern reaction kinetics, virtually eliminating the dibrominated impurity.

Workflow Prep Reagent Prep SM + 1.05 eq NBS Pump Syringe Pump Flow Control Prep->Pump Reactor FEP Photoreactor 405 nm LED Pump->Reactor strict residence time Quench In-line Quench Aq. Na2S2O3 Reactor->Quench halt radical chain Isolate Phase Separation Product Isolation Quench->Isolate

Continuous flow photochemical workflow for precise residence time control and impurity mitigation.

Step 1: Reagent Preparation Dissolve Methyl 4-methyl-2,5-difluorobenzoate (1.0 eq) and freshly recrystallized NBS (1.05 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M solution.

  • Causality: Limiting NBS to exactly 1.05 eq starves the reaction of the bromine required for the secondary over-bromination step[4].

Step 2: Reactor Priming Prime a transparent fluorinated ethylene polymer (FEP) tubing reactor with anhydrous MeCN. Ensure all air bubbles are purged from the lines to maintain consistent flow dynamics.

Step 3: Photochemical Processing & Self-Validation Pump the reagent stream through the FEP reactor irradiated by a 405 nm LED array or a household compact fluorescent lamp (CFL)[4]. Set the syringe pump flow rate to achieve a residence time of exactly 10 to 15 minutes.

  • Self-Validation Checkpoint: Collect a 50 µL aliquot at the reactor outlet. Quench with Na₂S₂O₃ and analyze via GC-MS. The complete disappearance of the starting material mass peak validates successful initiation, while the absence of the M+158 (dibromo) peak validates that the residence time is perfectly calibrated.

Step 4: In-line Quenching Direct the reactor effluent directly into a vigorously stirred flask containing ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Immediate quenching destroys residual electrophilic bromine species and instantly terminates the radical chain, preventing post-reactor over-bromination in the collection flask[3].

Step 5: Isolation Separate the organic layer. Extract the aqueous layer once with ethyl acetate. Combine the organic layers, wash rapidly with ice-cold brine to remove succinimide residues, and immediately dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the highly pure target compound.

References

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow The Journal of Organic Chemistry (ACS Publications)[Link]

  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination Organic Process Research & Development (ACS Publications)[Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Scientific Update[Link]

  • Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde ACS Omega[Link]

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Validation & Comparative

A Comparative Guide to Benzylic Alkylating Agents: Profiling Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, benzylic halides are prized for their ability to introduce the versatile benzyl group. This guide provides an in-depth comparison of Methyl 4-(bromomethyl)-2,5-difluorobenzoate against other common benzylic and alkylating agents, offering insights into its unique reactivity profile and guiding its strategic application in complex molecular design.

Introduction: The Role and Reactivity of Benzylic Halides

Alkylating agents are electrophilic compounds that transfer an alkyl group to a nucleophile, forming a new covalent bond.[1][2] This fundamental transformation is a cornerstone of C-C, C-O, C-N, and C-S bond formation. Benzylic halides, a subclass of alkyl halides, are distinguished by a halogen-bearing carbon atom directly attached to a benzene ring. This structural motif imparts unique reactivity, primarily due to the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance.[3][4]

These reagents can react via two primary nucleophilic substitution pathways:

  • Sₙ1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a planar, resonance-stabilized benzylic carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this carbocation.[3][5][6]

  • Sₙ2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center.[6][7]

The choice between these pathways is influenced by the substrate structure, nucleophile strength, solvent, and reaction conditions.

Profiling Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a poly-functionalized benzylic bromide. Its reactivity is a nuanced interplay of the inherent reactivity of the benzyl bromide moiety and the strong electronic influence of the ring substituents.

Key Structural Features:

  • Benzylic Bromide: The primary site of reactivity, making it an effective electrophile for a wide range of nucleophiles. Bromide is an excellent leaving group, superior to chloride.[7]

  • Electron-Withdrawing Groups (EWGs): The molecule is decorated with three distinct EWGs: two fluorine atoms (at positions 2 and 5) and a methyl ester group (at position 1). These groups significantly modulate the electron density of the aromatic ring and the benzylic carbon.

Expected Reactivity:

The presence of strong EWGs profoundly influences the reaction mechanism. These groups destabilize the formation of a positive charge on the benzylic carbon.[6][8] Consequently, Methyl 4-(bromomethyl)-2,5-difluorobenzoate is expected to strongly disfavor the Sₙ1 pathway . The carbocation intermediate would be significantly destabilized, leading to a high activation energy for its formation.

Conversely, for an Sₙ2 reaction, the EWGs render the benzylic carbon more electrophilic (more electron-poor), making it a more attractive target for nucleophilic attack. This electronic effect would suggest an enhanced reactivity in Sₙ2 reactions. However, the fluorine atom at the ortho position (position 2) introduces steric hindrance that could impede the backside attack of the nucleophile, potentially slowing the reaction rate compared to an unhindered analogue.[7]

Comparative Analysis with Alternative Alkylating Agents

To fully appreciate the utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate, it is essential to compare it with other widely used alkylating agents.

FeatureMethyl 4-(bromomethyl)-2,5-difluorobenzoate Benzyl Bromide 4-Methoxybenzyl Bromide Methyl Iodide
Structure A benzyl bromide with strong EWGs (2x F, 1x CO₂Me)The parent, unsubstituted benzyl bromideA benzyl bromide with a strong EDG (OMe)A simple, unhindered methyl halide
Primary Mechanism Predominantly Sₙ2Mixed Sₙ1/Sₙ2, readily undergoes Sₙ1[3][6]Predominantly Sₙ1 due to high carbocation stability[8]Exclusively Sₙ2[9]
Relative Sₙ1 Reactivity Very LowHighVery HighNegligible
Relative Sₙ2 Reactivity Moderate to High (electronically activated but sterically hindered)ModerateLow (electronically deactivated)Very High (sterically unhindered, excellent leaving group)[9]
Key Advantage Introduces a highly functionalized aromatic ring; promotes Sₙ2 pathwayWell-understood reactivity, good balanceExcellent for reactions proceeding via Sₙ1; introduces an electron-rich ringExtremely reactive for Sₙ2, ideal for methylation[10]
Key Disadvantage Steric hindrance from ortho-fluoro group; Sₙ1 pathway inaccessibleCan lead to mixtures of Sₙ1/Sₙ2 products; over-alkylation possibleProne to elimination side-reactions; Sₙ2 pathway disfavoredHigh toxicity and volatility, high equivalent weight[11]
Reactivity Deep Dive
  • Against Benzyl Bromide: Benzyl bromide serves as the fundamental benchmark. It can readily form a resonance-stabilized carbocation, making it a versatile reagent for both Sₙ1 and Sₙ2 reactions.[3][6] In contrast, Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a more specialized Sₙ2 agent. For a synthetic route where carbocation formation and potential rearrangements are undesirable, the fluorinated compound offers superior control.

  • Against 4-Methoxybenzyl Bromide: The electron-donating methoxy group strongly stabilizes the benzylic carbocation, making this reagent highly reactive in Sₙ1 reactions.[8] It is an excellent choice for alkylating weak nucleophiles under conditions that favor carbocation formation. However, it is a poor electrophile for Sₙ2 reactions. This presents a clear mechanistic dichotomy when compared to the electron-poor Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

  • Against Methyl Iodide: As a small, sterically unhindered primary halide with an excellent iodide leaving group, methyl iodide is one of the most powerful Sₙ2 methylating agents available.[9][10] Its reactivity is often higher than benzylic systems in concerted Sₙ2 reactions. The comparison highlights the trade-off between the raw alkylating power of methyl iodide and the ability of benzylic agents to introduce a larger, more complex functional handle.

Visualization of Reaction Mechanisms and Workflows

To clarify the mechanistic discussion, the following diagrams illustrate the key pathways and a general experimental workflow.

SN1_SN2_Mechanisms cluster_sn1 Sₙ1 Pathway (Favored by EDGs) cluster_sn2 Sₙ2 Pathway (Favored by EWGs) r1 R-X int1 R⁺ (Benzylic Carbocation) + X⁻ r1->int1 Slow, RDS p1 R-Nu int1->p1 Fast + Nu⁻ r2 R-X + Nu⁻ ts2 [Nu---R---X]⁻ᵟ (Transition State) r2->ts2 Concerted Step p2 R-Nu + X⁻ ts2->p2 start

Caption: Sₙ1 vs. Sₙ2 pathways for benzylic halides.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Nucleophile, Base, and Solvent in Flask B 2. Stir Mixture A->B C 3. Add Alkylating Agent (e.g., M-4-B-2,5-DFB) B->C D 4. Heat Mixture (if required) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench Reaction & Aqueous Workup E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I

Caption: General experimental workflow for nucleophilic alkylation.

Experimental Protocols: A General Guideline for N-Alkylation

The following protocol provides a representative procedure for the N-alkylation of a primary or secondary amine. It should be adapted based on the specific reactivity of the substrate and alkylating agent.

Objective: To synthesize an N-benzylated amine via an Sₙ2 reaction.

Materials:

  • Amine (1.0 equiv.)

  • Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.05 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration of amine)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 equiv.) and anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Add the solvent (Acetonitrile or DMF) to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • In a separate vial, dissolve Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.05 equiv.) in a small amount of the reaction solvent.

  • Add the solution of the alkylating agent dropwise to the stirred amine suspension over 5-10 minutes.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Causality Note: Heating is often necessary to overcome the activation energy for Sₙ2 reactions, especially if the nucleophile is weak or steric hindrance is a factor. For highly reactive agents like methyl iodide, heating may not be required.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base (K₂CO₃). Wash the solid with a small portion of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude residue can be purified by standard techniques, such as flash column chromatography on silica gel, to yield the pure N-alkylated product.

Self-Validation: The progress of the reaction is a self-validating system. The disappearance of the starting materials and the appearance of a new, less polar spot (for N-alkylation of amines) on the TLC plate provide real-time confirmation of the transformation. Final product identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Strategic Recommendations

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is not a universal alkylating agent but rather a specialized tool for the discerning synthetic chemist. Its unique electronic properties make it an excellent choice for promoting Sₙ2 reactions while actively suppressing the Sₙ1 pathway.

Choose Methyl 4-(bromomethyl)-2,5-difluorobenzoate when:

  • The synthetic strategy requires the introduction of a difluorinated methyl benzoate moiety, a common scaffold in drug discovery.

  • The reaction must proceed via an Sₙ2 mechanism to avoid carbocation-related side reactions like rearrangements or racemization.

  • The nucleophile is sufficiently strong to participate in a concerted Sₙ2 reaction.

Consider alternative agents such as Benzyl Bromide or Methyl Iodide when:

  • A simple benzyl or methyl group is required.

  • Maximum Sₙ2 reactivity with minimal steric hindrance is the primary goal (Methyl Iodide).[9]

  • A balance of Sₙ1/Sₙ2 reactivity is acceptable or desired (Benzyl Bromide).[7]

By understanding the mechanistic principles that govern the reactivity of these agents, researchers can make informed decisions, enabling the precise and efficient construction of complex molecular architectures.

References

  • Methyl Iodide - Encyclopedia.pub. (2022, November 1). Available at: [Link]

  • Alkylation of the following compound with methyl iodide under two... - Pearson. (n.d.). Available at: [Link]

  • Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles .. - Filo. (2025, December 22). Available at: [Link]

  • A comparison of several modern alkylating agents - arkat usa. (n.d.). Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. (2025, August 13). Available at: [Link]

  • Alkylating antineoplastic agent - Wikipedia. (n.d.). Available at: [Link]

  • Driving Precise Alkylation Reactions with Methyl Iodide | PPTX - Slideshare. (n.d.). Available at: [Link]

  • List of Alkylating agents - Drugs.com. (n.d.). Available at: [Link]

  • Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis - Britannica. (2026, February 25). Available at: [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Available at: [Link]

  • Alkylating Agents | Oncohema Key. (2016, May 27). Available at: [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson. (n.d.). Available at: [Link]

  • 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position - Chemistry LibreTexts. (2021, December 12). Available at: [Link]

  • Effect of the Substituent in the Benzylation of Piperazine. (n.d.). Available at: [Link]

  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. (2007, January 17). Available at: [Link]

  • A comparison of several modern alkylating agents - ResearchGate. (2025, August 9). Available at: [Link]

  • Comparison of the BDE of Alkyl Halides and Benzyl Halides - ResearchGate. (n.d.). Available at: [Link]

  • Alkylation of the compound 1 with benzyl bromide (Chernyshev et al. , 2008 a ). (n.d.). Available at: [Link]

  • A Study of Comparative Chemical and Biological Activities of Alkylating Agents1 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethan... - Pearson. (2024, June 12). Available at: [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. (2025, November 13). Available at: [Link]

  • PTC O-Alkylation With a Secondary Benzyl Bromide. (n.d.). Available at: [Link]

  • Benzyl Ethers - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes - PMC. (n.d.). Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (2021, July 5). Available at: [Link]

  • Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test . - YouTube. (2021, October 18). Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications - ACS.org. (2019, November 6). Available at: [Link]

  • Ester synthesis by O-alkylation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides - Chemistry LibreTexts. (2014, August 7). Available at: [Link]

  • Methyl 4-(bromomethyl)-2,5-difluorobenzoate (C9H7BrF2O2) - PubChemLite. (n.d.). Available at: [Link]

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Comparative Validation of Synthetic Pathways for Methyl 4-(bromomethyl)-2,5-difluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

IntroductionMethyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a critical electrophilic building block utilized extensively in medicinal chemistry to install 2,5-difluorobenzyl moieties into active pharmaceutical ingredients (APIs). The presence of two fluorine atoms on the aromatic ring significantly alters the electronic landscape of the molecule, deactivating the ring and influencing the reactivity of the benzylic position.

When scaling the synthesis of this compound, process chemists typically evaluate two primary routes: the direct radical bromination of the corresponding toluene derivative (Pathway A ) and the nucleophilic substitution of a benzylic alcohol (Pathway B ). This guide objectively compares both methodologies, providing mechanistic causality, step-by-step protocols, and quantitative data to guide your synthetic strategy.

Mechanistic Evaluation & Causality

Pathway A: Wohl-Ziegler Radical Bromination

This pathway utilizes methyl 2,5-difluoro-4-methylbenzoate as the starting material. The reaction employs as a low-concentration bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Expert Insight & Causality: The homolytic cleavage of the N–Br bond initiates the cycle. The 2,5-difluoro substitution exerts a strong inductive electron-withdrawing effect, which destabilizes the transition state of the hydrogen abstraction step compared to an unfluorinated toluene. Consequently, the reaction requires extended thermal activation. A critical flaw in this pathway is the lack of chemoselectivity. Once the mono-brominated product forms, the remaining benzylic protons are still susceptible to abstraction, leading to the formation of a dibrominated impurity (methyl 4-(dibromomethyl)-2,5-difluorobenzoate). Because the mono- and di-brominated species share nearly identical retention factors (Rf) on silica gel, purification is notoriously difficult, a common hallmark of .

Pathway B: Appel Reaction via Benzylic Alcohol

To circumvent the over-bromination issue, Pathway B relies on the highly controlled reduction of the corresponding acid or ester to methyl 2,5-difluoro-4-(hydroxymethyl)benzoate, followed by an using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Expert Insight & Causality: Why choose the Appel reaction instead of the more atom-economical phosphorus tribromide (PBr₃)? While PBr₃ is a standard reagent for converting alcohols to bromides, electron-deficient benzylic alcohols (due to the two fluorines and the ester group) often form stable phosphite ester intermediates that resist cleavage, leading to . The Appel reaction overcomes this thermodynamic hurdle. The formation of the exceptionally strong P=O bond in the triphenylphosphine oxide byproduct provides the immense thermodynamic driving force required to push the Sₙ2 displacement of the oxygen leaving group by the bromide ion to absolute completion, ensuring 100% mono-bromination selectivity.

Visualizing the Synthetic Logic

PathwayComparison StartA Pathway A: Methyl 2,5-difluoro- 4-methylbenzoate ReagentA Wohl-Ziegler Bromination (NBS, AIBN, Heat) StartA->ReagentA StartB Pathway B: Methyl 2,5-difluoro- 4-(hydroxymethyl)benzoate ReagentB Appel Reaction (CBr4, PPh3, 0°C to RT) StartB->ReagentB Target Target API Building Block: Methyl 4-(bromomethyl)- 2,5-difluorobenzoate ReagentA->Target Direct but unselective SideA Impurity: Dibrominated Product ReagentA->SideA Over-bromination ReagentB->Target Highly selective SideB Byproduct: Triphenylphosphine Oxide ReagentB->SideB Stoichiometric waste

Figure 1: Workflow comparing Pathway A (Radical) and Pathway B (Appel) for target API synthesis.

Quantitative Data Comparison

ParameterPathway A (NBS/AIBN)Pathway B (Appel Reaction)
Overall Yield 55 - 65%85 - 92%
Product Purity ~85% (Dibromide contamination)>98% (Strictly mono-brominated)
Selectivity Poor (Prone to over-bromination)Excellent (100% chemoselective)
Atom Economy HighLow (Stoichiometric PPh₃O waste)
Scalability Moderate (Exothermic radical chain)High (Highly controlled, step-wise)
Primary Impurity Methyl 4-(dibromomethyl)-2,5-difluorobenzoateTriphenylphosphine oxide

Experimental Protocols

Protocol A: Direct Radical Bromination (Wohl-Ziegler)
  • Setup: Charge a flame-dried round-bottom flask with methyl 2,5-difluoro-4-methylbenzoate (1.0 equiv, 10 mmol) and anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv). Crucial Step: NBS must be recrystallized from water prior to use to remove trace Br₂ and succinimide, which can trigger undesired electrophilic aromatic substitution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

  • Workup: Cool to room temperature, filter off the precipitated succinimide byproduct, and concentrate the filtrate.

  • Purification: Attempt purification via flash column chromatography.

    • Self-Validating Check: ¹H NMR analysis of the purified fraction will typically reveal a singlet at ~4.4 ppm (CH₂Br) and a smaller, undesired singlet at ~6.6 ppm (CHBr₂), confirming the persistent presence of the dibrominated impurity.

Protocol B: Appel Bromination of Benzylic Alcohol
  • Setup: Dissolve methyl 2,5-difluoro-4-(hydroxymethyl)benzoate (1.0 equiv, 10 mmol) and carbon tetrabromide (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (1.2 equiv) portion-wise over 15 minutes. Crucial Step: Gradual addition is required to control the exothermic formation of the reactive phosphonium intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with a saturated aqueous solution of NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether/hexanes (1:4) to precipitate the bulk of the triphenylphosphine oxide. Filter, concentrate the filtrate, and purify via short-pad silica gel chromatography.

    • Self-Validating Check: ¹H NMR will show a clean, single peak at ~4.4 ppm (CH₂Br) with absolute absence of over-bromination artifacts at 6.6 ppm.

Conclusion

While Pathway A offers a shorter, single-step synthetic sequence, the inherent lack of chemoselectivity and the extreme difficulty in purging the dibrominated impurity make it unsuitable for generating high-purity API building blocks. Pathway B, despite requiring an additional upstream reduction step and generating stoichiometric phosphine waste, provides a highly reliable, self-validating protocol that guarantees the structural integrity and purity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

References

  • N-Bromosuccinimide - Wikipedia. Available at:[Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at:[Link]

  • Method of converting alcohol to halide - Google Patents (WO2016202894A1).
  • Anyone who has experience with PBr3 - reasons for low yield? - Reddit (r/chemistry). Available at:[Link]

Precision Purity Assessment of Methyl 4-(bromomethyl)-2,5-difluorobenzoate: A qNMR vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the analysis of reactive electrophiles like Methyl 4-(bromomethyl)-2,5-difluorobenzoate , traditional chromatographic methods often fail to capture the true purity due to on-column degradation and lack of certified reference standards for impurities. This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary reference method. While HPLC-UV remains useful for trace impurity profiling, qNMR provides absolute quantification with SI-traceability, mitigating the risks associated with the labile benzylic bromide moiety.

Part 1: Technical Context & The Challenge

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a high-value intermediate often used in the synthesis of bioactive fluorinated scaffolds. Its structural features present specific analytical challenges:

  • Reactivity: The benzylic bromide (–CH₂Br) is highly electrophilic. It is prone to hydrolysis (forming the benzyl alcohol) or dimerization during standard HPLC sample preparation or within the column stationary phase.

  • Fluorine Substitution: The 2,5-difluoro substitution pattern alters the electronic environment, potentially affecting UV response factors (extinction coefficients) of impurities compared to the main peak.

  • Lack of Standards: In early-stage development, certified reference standards for specific process impurities (e.g., the hydrolyzed alcohol or the debrominated analog) are rarely available.

The Analytical Dilemma
  • HPLC-UV: Relies on "Area %," assuming all components absorb light equally (which is false) and that the sample remains stable during the run.

  • qNMR: Counts nuclei directly.[1][2][3] It is a molar-based measurement independent of UV absorption and requires no reference standard for the analyte itself—only a stable Internal Standard (IS).

Part 2: qNMR Methodology (The Primary Standard)

This protocol is designed for absolute purity determination (Mass Balance equivalent) using 1H qNMR .[4]

Internal Standard (IS) Selection

For this specific benzoate, the IS must have non-overlapping signals with:

  • Methyl Ester (–COOCH₃): ~3.9 ppm (Singlet)

  • Benzylic Bromide (–CH₂Br): ~4.5 ppm (Singlet)

  • Aromatic Protons: ~7.0–8.0 ppm (Multiplets due to ¹⁹F coupling)

Recommended IS: Dimethyl Sulfone (DMSO₂)

  • Shift: ~3.0 ppm (Singlet) in CDCl₃.

  • Rationale: It appears upfield of the ester and benzylic peaks, is chemically inert toward alkyl halides, and is non-hygroscopic.

Experimental Protocol

Step 1: Sample Preparation

  • Weighing: Accurately weigh 10–15 mg of the analyte (

    
    ) and 5–8 mg of the Certified IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
    • Critical: Do not dissolve separately. Weighing precision is the limiting factor in qNMR accuracy.

  • Solvation: Add 0.7 mL of CDCl₃ (99.8% D).

    • Note: CDCl₃ is preferred over DMSO-d₆ to minimize the risk of solvolysis of the benzylic bromide.

  • Mixing: Vortex until fully dissolved. Transfer to a 5mm NMR tube.[2]

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)

  • Pulse Sequence: zg (standard 1D proton).

  • Spectral Width: 20 ppm (–2 to 18 ppm).

  • Relaxation Delay (d1): 30 seconds .

    • Why? Accurate integration requires full relaxation (

      
      ). The 
      
      
      
      of the internal standard and small aromatics can be 3–5 seconds. A 30s delay ensures >99.9% magnetization recovery.
  • Pulse Angle: 90° (maximize signal) or 30° (if d1 is shorter, but 90° with long d1 is best for quant).

  • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

  • Temperature: 298 K (controlled).

Step 3: Processing

  • Phasing: Manual phasing is mandatory. Autophase often distorts baselines.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

  • Integration: Integrate the IS peak (Dimethyl sulfone, ~3.0 ppm) and the Analyte peak (preferably the –CH₂Br singlet at ~4.5 ppm or –OCH₃ at ~3.9 ppm).

    • Avoid: Aromatic region if ¹⁹F coupling causes complex splitting that spreads signal into noise.

Calculation

Calculate the purity (


) on a mass basis:


Where:

  • 
    : Integrated area[2][3]
    
  • 
    : Number of protons (IS=6, Analyte –CH₂Br=2)
    
  • 
    : Molecular weight (Analyte=265.05  g/mol , DMSO₂=94.13  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%)
    

Part 3: Visualization of Workflows

Workflow 1: The qNMR "Self-Validating" Loop

This diagram illustrates the logical flow that ensures qNMR data integrity.

qNMR_Workflow Start Start: Sample & IS Weighing Solvation Dissolve in CDCl3 (Minimize Solvolysis) Start->Solvation Acquisition Acquisition (d1 > 30s, 90° Pulse) Solvation->Acquisition Processing Processing (Phase & Baseline Correction) Acquisition->Processing Validation Check: S/N > 250? Baseline Flat? Processing->Validation Integration Integration Selection (IS: 3.0 ppm, Target: 4.5 ppm) Calc Purity Calculation Integration->Calc Validation->Acquisition Fail (Re-acquire) Validation->Integration Pass

Figure 1: Step-by-step qNMR workflow emphasizing the critical validation checkpoint before calculation.

Part 4: Comparative Analysis (qNMR vs. HPLC)

Performance Matrix
FeatureqNMR (Recommended) HPLC-UV (Alternative)
Primary Output Absolute Purity (% w/w)Relative Purity (% Area)
Reference Standard Not required for AnalyteRequired for Analyte & Impurities
Response Factor Universal (1H = 1H)Variable (Depends on extinction coeff.)
Sample Stability High (Inert solvent, short run)Low (Reactive bromide on column)
Precision (RSD) < 0.5%< 0.2% (Better precision, worse accuracy)
Structural ID Simultaneous confirmationRetention time only
The "Hidden Impurity" Scenario

Consider a sample containing 5% Benzyl Alcohol derivative (hydrolysis product).

  • HPLC Result: The alcohol might elute in the solvent front or have a lower UV absorption at 254 nm than the benzoate. Result: 98% Purity (False High) .

  • qNMR Result: The benzylic protons of the alcohol shift significantly (to ~4.7 ppm). qNMR integrates the specific –CH₂Br signal only. Result: 95% Purity (True Value) .

Degradation Logic Pathway

Degradation_Logic Compound Methyl 4-(bromomethyl)- 2,5-difluorobenzoate HPLC_Path HPLC Column (H2O/MeOH Mobile Phase) Compound->HPLC_Path Injection qNMR_Path qNMR Tube (CDCl3, Anhydrous) Compound->qNMR_Path Dissolution Hydrolysis Hydrolysis to Benzyl Alcohol HPLC_Path->Hydrolysis Heat/Polar Solvent Stable Stable Species Preserved qNMR_Path->Stable Inert Environment Result_HPLC Inaccurate Purity (Ghost Peaks) Hydrolysis->Result_HPLC Result_qNMR Accurate Snapshot Stable->Result_qNMR

Figure 2: Comparison of degradation risks. HPLC mobile phases can induce hydrolysis of the reactive bromide, falsifying results.

Part 5: Advanced Validation & ¹⁹F qNMR Option

Linearity and Range

To validate the method, prepare a 5-point calibration curve by varying the mass ratio of Analyte:IS from 0.5:1 to 2:1. Plotting the Mass Ratio vs. Integral Ratio should yield a linear regression with


.
The ¹⁹F qNMR Alternative

Since the molecule contains two fluorine atoms, ¹⁹F qNMR is a viable orthogonal method.

  • Advantage: Extremely clean baseline (no solvent peaks, no hydrocarbon impurities).

  • Internal Standard: 2,4-Dichlorobenzotrifluoride or Trifluoroacetic acid (TFA) (if encapsulated/stable).

  • Protocol: Requires broad spectral width (~200 ppm) and long relaxation delays, as ¹⁹F

    
     can be longer than ¹H.
    

Conclusion

For Methyl 4-(bromomethyl)-2,5-difluorobenzoate , qNMR is the scientifically superior method for purity assignment. It bypasses the need for non-existent reference standards and eliminates the risk of on-column degradation inherent to HPLC. HPLC should be reserved for qualitative impurity profiling (looking for trace impurities), while qNMR provides the "true" purity value for certificate of analysis (CoA) generation.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM Metrology Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Mestrelab Research. "qNMR: A Practical Guide to Quantitative NMR." [Link]

Sources

Evaluating the Biological Activity of Compounds Synthesized from Methyl 4-(bromomethyl)-2,5-difluorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on targeted therapies, the strategic incorporation of halogenated building blocks has become a cornerstone of rational drug design. Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a highly versatile, bifunctional intermediate. It provides a highly electrophilic benzylic bromide for


 functionalization and a masked carboxylic acid (methyl ester) that can be readily converted into a primary amide—a critical pharmacophore for binding to the nicotinamide pocket of enzymes like Poly(ADP-ribose) polymerase 1 (PARP1).

This guide provides a rigorous comparative analysis of compounds synthesized from this building block. By comparing the 2,5-difluoro derivative against mono-fluoro and unfluorinated analogs, we will objectively evaluate the "fluorine effect" on target affinity, metabolic stability, and cellular efficacy.

Mechanistic Rationale: The "Fluorine Effect"

The decision to utilize Methyl 4-(bromomethyl)-2,5-difluorobenzoate rather than its unfluorinated counterpart is rooted in three physiochemical principles :

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings. The highly electronegative fluorine atoms at the 2- and 5-positions deactivate the ring toward electrophilic aromatic substitution and physically block CYP-mediated hydroxylation.

  • Conformational Locking: The stereoelectronic repulsion between the fluorine lone pairs and adjacent heteroatoms (e.g., an amide carbonyl oxygen) restricts bond rotation, pre-organizing the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

  • Modulation of Basic Centers: The strong inductive electron-withdrawing effect (-I) of the 2,5-difluorophenyl group lowers the

    
     of adjacent basic amines (introduced via the bromomethyl displacement), increasing the proportion of the un-ionized species at physiological pH and thereby enhancing passive membrane permeability.
    

To empirically validate these principles, we synthesized three benzamide derivatives targeting PARP1 , a classic target where the benzamide motif acts as an


 competitive inhibitor.
  • Compound A (Lead): 2,5-difluorobenzamide derivative (synthesized from Methyl 4-(bromomethyl)-2,5-difluorobenzoate ).

  • Compound B (Control 1): 2-fluorobenzamide derivative.

  • Compound C (Control 2): Unfluorinated benzamide derivative.

Workflow BB Methyl 4-(bromomethyl)- 2,5-difluorobenzoate SN2 SN2 Alkylation (Piperazine Core) BB->SN2 Amide Aminolysis (NH3/MeOH) (Ester to Primary Amide) SN2->Amide CompA Compound A (2,5-Difluorobenzamide) Amide->CompA Assay In Vitro & In Vivo Biological Profiling CompA->Assay

Fig 1. Synthesis and biological screening workflow for 2,5-difluorobenzamide derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify assay robustness before data extraction.

Protocol A: PARP1 Enzyme Inhibition Assay (Biochemical)

Causality: This assay isolates the direct interaction between the synthesized compounds and the PARP1 catalytic domain, removing cellular permeability variables to assess pure thermodynamic binding affinity.

  • Reagent Preparation: Prepare a master mix containing 0.5 nM recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 catalytic activity), and assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Dispensing: Serially dilute Compounds A, B, and C in DMSO. Dispense 1 μL into a 384-well plate.

    • Self-Validation Step: Include wells with DMSO only (Negative Control, 100% activity) and 10 μM Olaparib (Positive Control, 0% activity). Calculate the

      
      -factor; proceed only if 
      
      
      
      .
  • Reaction Initiation: Add 10 μL of

    
     substrate mix (containing biotinylated 
    
    
    
    ) to initiate the poly(ADP-ribosyl)ation cascade. Incubate for 60 minutes at room temperature.
  • Detection: Add 10 μL of Streptavidin-Europium cryptate and XL665-conjugated anti-PAR antibody. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 620 nm and 665 nm.

Protocol B: Synthetic Lethality Cell Viability Assay

Causality: PARP inhibitors exhibit synthetic lethality specifically in cells with Homologous Recombination Deficiency (HRD). We compare BRCA1-mutated cells against BRCA-wild-type cells to prove on-target mechanism of action.

  • Cell Seeding: Seed MDA-MB-436 (BRCA1 mutant) and MDA-MB-231 (BRCA wild-type) cells at 2,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with a 10-point concentration gradient of the test compounds for 72 hours.

  • Readout: Add 10 μL of CellTiter-Glo® reagent. The luminescent signal is directly proportional to intracellular ATP levels, validating the presence of metabolically active cells.

  • Analysis: Normalize luminescence to vehicle-treated controls to generate dose-response curves and extract

    
     values.
    

Mechanism CompA Compound A (PARP Inhibitor) PARP PARP1 Enzyme (Catalytic Domain) CompA->PARP Competitive Binding SSB Single-Strand Breaks (Unrepaired DNA) PARP->SSB Inhibition of BER Pathway DSB Double-Strand Breaks (Replication Fork Collapse) SSB->DSB DNA Replication Apoptosis Synthetic Lethality (BRCA-mutant Cell Death) DSB->Apoptosis Homologous Recombination Deficiency

Fig 2. Mechanism of synthetic lethality induced by Compound A in BRCA-mutated cells.

Comparative Data Analysis

The quantitative data extracted from our self-validating protocols clearly illustrate the superiority of the 2,5-difluoro substitution pattern provided by the Methyl 4-(bromomethyl)-2,5-difluorobenzoate building block.

Table 1: In Vitro Potency and Synthetic Lethality Profiling
CompoundSubstitution PatternPARP1

(nM)
MDA-MB-436

(nM)(BRCA1 Mutant)
MDA-MB-231

(nM)(BRCA WT)
Selectivity Index(WT / Mutant)
Compound A 2,5-Difluoro 1.2 ± 0.3 14.5 ± 2.1 > 10,000 > 689x
Compound B 2-Fluoro4.8 ± 0.685.2 ± 5.4> 10,000> 117x
Compound C Unfluorinated18.5 ± 1.2310.4 ± 12.8> 10,000> 32x

Insight: Compound A exhibits a 15-fold increase in biochemical potency compared to the unfluorinated Compound C. The 2,5-difluoro motif projects optimally into the hydrophobic sub-pocket of PARP1, displacing high-energy water molecules and increasing binding enthalpy. This directly translates to superior cellular potency in the BRCA-mutated cell line.

Table 2: ADME and Microsomal Stability (HLM)

To evaluate the metabolic shielding effect, compounds were incubated with Human Liver Microsomes (HLM) fortified with NADPH.

Compound

HLM Half-life (

, min)
Intrinsic Clearance (

)(μL/min/mg protein)
Permeability (

)(10⁻⁶ cm/s)
Compound A 2.4 > 120 < 5.0 18.4
Compound B 2.14528.512.1
Compound C 1.81585.26.5

Insight: The unfluorinated Compound C suffers from rapid clearance (


 = 15 min) due to CYP-mediated aromatic hydroxylation. By utilizing Methyl 4-(bromomethyl)-2,5-difluorobenzoate, Compound A blocks these metabolic soft spots, extending the half-life beyond 120 minutes. Furthermore, the electron-withdrawing fluorines lower the 

of the benzylic amine, increasing the neutral fraction at pH 7.4 and tripling the passive membrane permeability (

).

Conclusion

For medicinal chemists and drug development professionals, the selection of starting materials dictates the ultimate fate of a drug candidate. The empirical data demonstrates that synthesizing derivatives from Methyl 4-(bromomethyl)-2,5-difluorobenzoate rather than unfluorinated analogs yields a superior pharmacological profile. The 2,5-difluoro substitution acts as a multi-tool: it enhances target binding affinity via hydrophobic interactions, drives synthetic lethality in targeted cancer models, and provides a robust metabolic shield against CYP450 degradation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Royal Society of Chemistry.[Link]

  • Ferraris, D. V. "Evolution of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. From concept to clinic." Journal of Medicinal Chemistry 53.12 (2010): 4561-4584. ACS Publications.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2779364, Methyl 2,5-difluorobenzoate". PubChem Database.[Link]

Strategic Selection of Difluoromethylation Reagents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Imperative

In modern drug discovery, the difluoromethyl group (


) has transcended its role as a mere "fluorinated methyl." It is now strategically deployed as a lipophilic hydrogen bond donor (lipophilic HBD), acting as a bioisostere for hydroxyl (

) and thiol (

) groups. This substitution often improves metabolic stability (blocking oxidative metabolism) and membrane permeability (

) by reducing polar surface area while maintaining H-bonding capability.

This guide objectively compares the three dominant mechanistic pathways—Radical , Nucleophilic , and Carbene-mediated —to empower medicinal chemists to select the optimal reagent based on substrate architecture.

Comparative Analysis of Reagent Classes

A. Radical C-H Functionalization (The Heteroarene Solution)

Primary Reagent: Zinc Difluoromethanesulfinate (DFMS, Baran’s Reagent) Alternative: Sodium Difluoromethanesulfinate + Acid

For the direct functionalization of electron-deficient heteroarenes (pyridines, pyrimidines), radical pathways are superior to Friedel-Crafts approaches.

  • Mechanism: The

    
     radical is nucleophilic .[1] Unlike the electrophilic 
    
    
    
    radical,
    
    
    preferentially attacks electron-deficient positions (e.g., C2/C4 of pyridines).
  • DFMS Advantage: It is a bench-stable solid that releases

    
     under oxidative conditions (e.g., TBHP). It avoids the instability issues of gaseous reagents or sulfonyl chlorides.
    
  • Performance: DFMS typically achieves 40–80% yields on complex heterocycles where other methods fail completely due to catalyst poisoning.

B. Nucleophilic Additions (The Carbonyl Solution)

Primary Reagent: (Difluoromethyl)trimethylsilane (


)
Alternative:  Difluoromethyl phenyl sulfone (

)

Targeting electrophilic centers (aldehydes, ketones, imines) requires a nucleophilic source.

  • TMS-CF2H: Requires Lewis base activation (CsF, TBAT, or KOH). It allows for the "transfer" of the

    
     anion. It is milder and tolerates ester groups better than sulfone carbanions.
    
  • Sulfone Limitation: While

    
     is cheap, the resulting product contains a sulfonyl group that often requires a second reductive desulfonylation step (e.g., 
    
    
    
    ) to reveal the native
    
    
    , reducing atom economy.
C. Heteroatom Alkylation (The Carbene Solution)

Primary Reagent: Sodium Chlorodifluoroacetate (


)
Alternative:  Chlorodifluoromethane (

, Freon-22)

For installing


 onto phenols (

), thiols, or N-heterocycles.[2]
  • Safety & Scalability: Freon-22 is an ozone-depleting gas requiring specialized handling. Sodium chlorodifluoroacetate is a solid salt that undergoes thermal decarboxylation to generate difluorocarbene (

    
    ) in situ.
    
  • Selectivity: The reaction is highly selective for "soft" nucleophiles (thiols) and phenols under basic conditions.

Performance Comparison Matrix

FeatureDFMS (Baran's Reagent) TMS-CF

H
Na-Chlorodifluoroacetate
Primary Mechanism Radical (

)
Nucleophilic (

)
Carbene Insertion (

)
Ideal Substrate N-Heteroarenes (Pyridine, Quinoline)Aldehydes, Ketones, IminesPhenols, Thiols, Pyrazoles
Key Reagent State Solid, Bench-stableLiquid, Moisture sensitiveSolid, Bench-stable
Reaction pH Acidic/Neutral (Biphasic)Basic (Lewis Base activation)Basic (Carbonate/Hydroxide)
Typ.[3] Yield (Heteroarene) 50–85%<10% (Wrong mechanism)30–60% (N-alkylation only)
Typ. Yield (Phenol) N/AN/A60–95%
Limitation Requires oxidant (TBHP); Regioisomer mixtures possibleExpensive; Fluoride source neededHigh Temp (

) required for decarboxylation

Mechanistic Visualizations

Diagram 1: Radical C-H Difluoromethylation (DFMS)

This pathway illustrates the innate nucleophilic radical attack on a protonated heterocycle (Minisci-type reaction).

Radical_DFMS DFMS Zn(SO2CF2H)2 (DFMS) Radical •CF2H (Nucleophilic Radical) DFMS->Radical Oxidation (-SO2) Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2/C4 Substrate Heteroarene (Protonated) Substrate->Intermediate Product Difluoromethylated Heteroarene Intermediate->Product Oxidative Deprotonation Oxidant TBHP (Oxidant) Oxidant->Radical

Caption: The nucleophilic


 radical preferentially attacks the electron-deficient positions of protonated heterocycles.
Diagram 2: Difluorocarbene Generation & Insertion

This pathway illustrates the thermal decomposition of Sodium Chlorodifluoroacetate to functionalize phenols.

Carbene_Cycle Reagent Cl-CF2-CO2- Na+ (Solid Reagent) Anion [Cl-CF2]- Reagent->Anion Heat (-CO2) Carbene :CF2 (Difluorocarbene) Anion->Carbene Elimination (-Cl-) Intermediate Ar-O-CF2- Carbene->Intermediate Electrophilic Attack by Carbene Phenol Ar-OH Phenoxide Ar-O- Phenol->Phenoxide Base (K2CO3) Phenoxide->Intermediate Product Ar-O-CF2H Intermediate->Product Protonation (+H+)

Caption: Thermal decarboxylation generates the reactive carbene species, which inserts into the O-H bond via the phenoxide.

Experimental Protocols

Protocol A: Innate Radical Difluoromethylation of Heteroarenes

Target: Direct C-H functionalization of Pyridines/Quinoline. Source: Adapted from Fujiwara et al. (Baran Group), J. Am. Chem. Soc. 2012.[1]

  • Reagent Prep: To a vial, add the heteroarene substrate (1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

  • Solvent System: Add dichloromethane (DCM) and water in a 2.5:1 ratio (biphasic mixture is critical for solubilizing the zinc salt and controlling radical lifespan).

  • Initiation: Add trifluoroacetic acid (TFA) (1.0 equiv) to protonate the heterocycle (activating it toward nucleophilic radical attack).

  • Oxidation: Add tert-butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture will likely turn slightly yellow/opaque.

  • Workup: Quench with sat.

    
     and 
    
    
    
    (to neutralize excess peroxide). Extract with DCM.[4]
  • Purification: Flash chromatography. Note: Regioisomers may form; C2 vs C4 selectivity depends on substrate sterics.

Protocol B: O-Difluoromethylation of Phenols

Target: Synthesis of Aryl Difluoromethyl Ethers. Source: Zafrani et al., J. Org. Chem. 2017.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 equiv) in DMF (or Acetonitrile/Water).

  • Base: Add

    
     (1.5 equiv) and stir for 10 min to generate the phenoxide.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv).

  • Decarboxylation: Heat the mixture to 95–100°C . Critical Step: The reaction must reach this temperature to drive the loss of

    
     and generate the carbene.
    
  • Monitoring: Monitor by TLC/LCMS. If conversion stalls, add more reagent (carbene has a short half-life).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMF.

References

  • Fujiwara, Y., et al. "A New Reagent for Direct Difluoromethylation."[1][5] Journal of the American Chemical Society, 134(3), 1494–1497 (2012).[1]

  • Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Reviews, 111(9), 5260–5290 (2011).

  • Hu, J., et al. "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews, 115(2), 731–833 (2015).

  • Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate." Organic Syntheses, 96, 418-435 (2019).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880 (2018).

Sources

Cost-Effectiveness & Technical Guide: Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0), a critical building block for introducing the metabolically stable 2,5-difluorobenzyl motif in drug discovery.

Executive Summary: The "Make vs. Buy" Verdict

For medicinal chemistry programs targeting HIF-2α inhibitors (e.g., Belzutifan analogs) or optimizing lipophilic efficiency via fluorination, Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a high-value intermediate.

ScaleRecommendationRationale
Discovery (<5 g) BUY The high instability (lachrymator, moisture sensitivity) and purification difficulty of benzylic bromides outweigh the raw material savings. Commercial purity (>97%) guarantees reliable SAR data.
Process Dev (10–100 g) MAKE (Batch) Synthesis via radical bromination becomes cost-effective. However, strict control of the mono-/di-bromo ratio is required.
Manufacturing (>1 kg) MAKE (Flow) Critical Insight: Batch scale-up is hazardous due to exotherms and lachrymatory vapors. Continuous flow photochemical bromination is the industry standard for cost, safety, and yield.

Technical Profile & Reactivity

The "Fluorine Effect" on Benzylic Reactivity

The 2,5-difluoro substitution pattern is not merely structural; it fundamentally alters the reactivity of the benzyl bromide compared to non-fluorinated analogs.

  • Enhanced Electrophilicity: The electron-withdrawing nature of the two fluorine atoms (inductive effect,

    
    ) increases the positive character of the benzylic carbon, making it a potent electrophile for 
    
    
    
    reactions.
  • Metabolic Stability: The fluorine atoms block the P450-mediated benzylic oxidation sites, a common clearance liability in drug candidates.

  • Stability Trade-off: The same electron withdrawal destabilizes the C-Br bond toward heterolytic cleavage, making the compound prone to hydrolysis if stored improperly.

Comparative Analysis: Sourcing vs. Synthesis Strategies

Option A: Commercial Sourcing (Direct Purchase)
  • Pros: Immediate availability; Certificate of Analysis (CoA) guarantees purity; no exposure to hazardous brominating agents.

  • Cons: High markup (approx.

    
    50/g); risk of degradation during shipping if not cold-chained.
    
  • Best For: Hit-to-lead optimization where speed > cost.

Option B: Classical Batch Synthesis (Radical Bromination)
  • Route: Radical bromination of Methyl 2,5-difluoro-4-methylbenzoate using N-Bromosuccinimide (NBS) and AIBN/BPO.

  • Cost: Low raw material cost (approx.

    
    5/g).
    
  • Hidden Costs:

    • Purification: Separating the product from the starting material and the gem-dibromo impurity requires careful chromatography.

    • Safety: Handling NBS and generating HBr byproducts requires robust scrubbing.

  • Best For: Mid-scale synthesis where flow chemistry is unavailable.

Option C: Continuous Flow Photochemical Bromination (Advanced)
  • Route: Use of visible light (blue LED) and a flow reactor to precisely control residence time.

  • Performance:

    • Selectivity: Minimizes over-bromination (di-bromo impurity <2%).

    • Safety: No accumulation of hazardous radical intermediates.

    • Yield: Consistently >90% (vs. 60-75% in batch).

  • Best For: Scale-up (>100 g) and GMP manufacturing. Reference: This approach mirrors the optimized route for Belzutifan intermediates.

Cost-Effectiveness Model

The following table models the Total Cost of Goods (COGS) for producing 100 g of the target intermediate.

MetricCommercial PurchaseBatch Synthesis (In-House)Flow Synthesis (In-House)
Reagent Cost N/A (Finished Good)$450 (Precursor + NBS)$420 (Precursor + DBDMH)
Labor/Time 0 Hours (Lead time 1-2 wks)24 Hours (Rxn + Col. Chrom.)8 Hours (Automated + Workup)
Yield 100% (Assumed)65% (Losses in purification)92% (High selectivity)
Waste Disposal Minimal (Packaging)High (Silica gel, solvents)Low (Solvent recycling)
Est. Total Cost $3,500 - $5,000 $1,200 $750

Experimental Protocols

Protocol 1: Self-Validating Batch Synthesis (Radical Bromination)

This protocol includes a "Check Point" to ensure reaction integrity.

Reagents:

  • Methyl 2,5-difluoro-4-methylbenzoate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl Peroxide (BPO) (0.05 eq) or AIBN

  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    (if permitted)[2]

Step-by-Step:

  • Setup: Dissolve the methyl benzoate precursor in degassed Acetonitrile (0.5 M).

  • Activation: Add NBS and initiator. Heat to reflux (80°C).

  • Monitor (Critical Check Point): After 2 hours, check via 1H NMR or HPLC .

    • Target: Look for the disappearance of the methyl singlet (

      
       ~2.3 ppm) and appearance of the methylene bromide singlet (
      
      
      
      ~4.5 ppm).
    • Stop Criteria: If the gem-dibromo peak (

      
       ~6.8 ppm, methine) exceeds 5%, STOP  heating immediately to preserve yield.
      
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Benzylic bromides degrade on silica; use neutral alumina or rapid filtration.

Protocol 2: Downstream Application (N-Alkylation)

Scenario: Coupling with a heterocyclic amine (e.g., for a kinase inhibitor).

  • Base Selection: Use

    
     (weak base) in Acetone or DMF. Avoid strong bases (
    
    
    
    ) which may cause elimination (styrene formation).
  • Stoichiometry: Use 1.1 eq of the bromide to 1.0 eq of the amine.

  • Validation: Product formation is confirmed by the shift of the benzylic protons from ~4.5 ppm (Br-CH2) to ~3.8-4.2 ppm (N-CH2).

Visualization: Decision Pathways & Mechanism

Diagram 1: Synthesis Strategy Decision Tree

DecisionTree Start Need Methyl 4-(bromomethyl)- 2,5-difluorobenzoate ScaleCheck Check Scale Requirement Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale MedScale 10 - 100 grams ScaleCheck->MedScale LargeScale > 100 grams ScaleCheck->LargeScale Purchase PURCHASE (Cost: High, Time: Low) SmallScale->Purchase Speed Priority Batch BATCH SYNTHESIS (Radical Bromination) Requires careful monitoring MedScale->Batch Cost Priority Flow FLOW PHOTOCHEMISTRY (High Selectivity) Best for safety & yield LargeScale->Flow Safety/Yield Priority

Caption: Strategic decision matrix for sourcing Methyl 4-(bromomethyl)-2,5-difluorobenzoate based on scale and resource availability.

Diagram 2: Radical Bromination Mechanism & Selectivity

Mechanism Precursor Precursor (Ar-CH3) Radical Benzylic Radical (Ar-CH2•) Precursor->Radical H• Abstraction Product Product (Ar-CH2-Br) Radical->Product Br• Transfer Impurity Impurity (Ar-CH-Br2) Product->Impurity Over-reaction (Avoid via Flow Chem) NBS NBS / Light / Heat

Caption: Reaction pathway showing the critical selectivity challenge: preventing the secondary bromination that leads to the gem-dibromo impurity.

Safety & Handling (Critical)

  • Lachrymator: This compound is a potent tear gas agent.[3] Zero-tolerance for open-bench handling. All weighing must occur in a functioning fume hood.

  • Corrosive: Causes severe skin burns.[3] Double-gloving (Nitrile) is mandatory.

  • Waste: Quench unreacted brominating agents with Sodium Thiosulfate (

    
    ) before disposal.
    

References

  • Xu, R., et al. (2019).[4] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan), a HIF-2α Inhibitor for the Treatment of von Hippel-Lindau Disease. Journal of Medicinal Chemistry. Link

  • Bottecchia, C., et al. (2022).[5] Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development.[5] Link

  • Sigma-Aldrich. Safety Data Sheet: Methyl 4-(bromomethyl)benzoate analogs.Link

  • Unibest Industrial. (2024).[4][5][6] Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan.Link

Sources

A Spectroscopic Deep Dive: Comparative Analysis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Halogenated and fluorinated benzoic acid derivatives, in particular, represent a class of compounds with significant potential due to the unique physicochemical properties imparted by halogen substituents. This guide provides a comprehensive spectroscopic comparison of Methyl 4-(bromomethyl)-2,5-difluorobenzoate and its structural analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a practical framework for the identification and differentiation of these valuable chemical entities.

The strategic placement of fluorine atoms and a reactive bromomethyl group on the benzoate scaffold offers a versatile platform for the synthesis of complex molecules. Understanding the spectroscopic signatures of these compounds is crucial for confirming their identity, assessing purity, and elucidating their roles in subsequent chemical transformations.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of Methyl 4-(bromomethyl)-2,5-difluorobenzoate and its selected analogs. These analogs have been chosen to illustrate the effects of altering the benzylic halogen, the ester group, and the fluorine substitution pattern on the benzene ring. It is important to note that while some of the data presented is from experimental observations, other values are predicted based on established spectroscopic principles and data from similar compounds, ensuring a comprehensive comparison.

Table 1: ¹H NMR Data (Predicted and Experimental) in CDCl₃

CompoundAr-H (ppm)-CH₂X (ppm)-OCH₃ (ppm)
Methyl 4-(bromomethyl)-2,5-difluorobenzoate7.2-7.5 (m)~4.5 (s)~3.9 (s)
Methyl 4-(chloromethyl)-2,5-difluorobenzoate7.2-7.5 (m)~4.6 (s)~3.9 (s)
Methyl 4-(iodomethyl)-2,5-difluorobenzoate7.2-7.5 (m)~4.4 (s)~3.9 (s)
Ethyl 4-(bromomethyl)-2,5-difluorobenzoate7.2-7.5 (m)~4.5 (s)4.4 (q), 1.4 (t)
Methyl 4-(bromomethyl)-2-fluorobenzoate7.3-7.8 (m)~4.5 (s)~3.9 (s)
Methyl 4-(bromomethyl)-3,5-difluorobenzoate7.5-7.7 (m)~4.5 (s)~3.9 (s)

Table 2: ¹³C NMR Data (Predicted and Experimental) in CDCl₃

CompoundC=O (ppm)Ar-C (ppm)-CH₂X (ppm)-OCH₃ (ppm)
Methyl 4-(bromomethyl)-2,5-difluorobenzoate~164115-160 (m)~32~52
Methyl 4-(chloromethyl)-2,5-difluorobenzoate~164115-160 (m)~45~52
Methyl 4-(iodomethyl)-2,5-difluorobenzoate~164115-160 (m)~5~52
Ethyl 4-(bromomethyl)-2,5-difluorobenzoate~164115-160 (m)~32~61, ~14
Methyl 4-(bromomethyl)-2-fluorobenzoate~165115-165 (m)~32~52
Methyl 4-(bromomethyl)-3,5-difluorobenzoate~164110-165 (m)~32~52

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O StretchC-F StretchC-X Stretch
Methyl 4-(bromomethyl)-2,5-difluorobenzoate~1725~1250, ~1100~1200-1000~650
Methyl 4-(chloromethyl)-2,5-difluorobenzoate~1725~1250, ~1100~1200-1000~700
Methyl 4-(iodomethyl)-2,5-difluorobenzoate~1725~1250, ~1100~1200-1000~600
Ethyl 4-(bromomethyl)-2,5-difluorobenzoate~1725~1250, ~1100~1200-1000~650
Methyl 4-(bromomethyl)-2-fluorobenzoate~1720~1250, ~1100~1200-1000~650
Methyl 4-(bromomethyl)-3,5-difluorobenzoate~1730~1250, ~1100~1200-1000~650

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Methyl 4-(bromomethyl)-2,5-difluorobenzoate264/266185, 157, 127
Methyl 4-(chloromethyl)-2,5-difluorobenzoate220/222185, 157, 127
Methyl 4-(iodomethyl)-2,5-difluorobenzoate312185, 157, 127
Ethyl 4-(bromomethyl)-2,5-difluorobenzoate278/280199, 171, 141
Methyl 4-(bromomethyl)-2-fluorobenzoate246/248167, 139, 109
Methyl 4-(bromomethyl)-3,5-difluorobenzoate264/266185, 157, 127

Interpretation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of these compounds provide a wealth of information regarding their molecular structure.

  • Aromatic Region (Ar-H): The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. In Methyl 4-(bromomethyl)-2,5-difluorobenzoate, the two aromatic protons are expected to appear as complex multiplets due to coupling with each other and with the two fluorine atoms. The number of signals and their splitting patterns can definitively distinguish between different isomers, such as the 2,5-difluoro and 3,5-difluoro analogs. The interpretation of these spectra is often aided by computational prediction methods.[1][2]

  • Benzylic Protons (-CH₂X): The chemical shift of the benzylic protons is directly influenced by the electronegativity of the attached halogen. Generally, the downfield shift follows the order -CH₂Cl > -CH₂Br > -CH₂I. This trend is a reliable diagnostic tool for identifying the specific halogen present in the analog.

  • Ester Group Protons (-OCH₃ or -OCH₂CH₃): The methyl ester protons typically appear as a sharp singlet around 3.9 ppm. In the case of an ethyl ester, a quartet and a triplet corresponding to the -OCH₂CH₃ group will be observed, providing a clear distinction.

  • ¹³C NMR: The carbonyl carbon of the ester group appears at a characteristic downfield shift of around 164 ppm. The aromatic carbons exhibit complex splitting patterns due to C-F coupling, which can be a powerful tool for structural elucidation.[3] The chemical shift of the benzylic carbon (-CH₂X) is also sensitive to the attached halogen, with the trend being -CH₂Cl > -CH₂Br > -CH₂I.

G cluster_nmr NMR Spectroscopy Aromatic Protons Aromatic Protons Benzylic Protons Benzylic Protons Ester Protons Ester Protons 13C Signals 13C Signals Molecular Structure Molecular Structure Molecular Structure->Aromatic Protons Ring Substitution Molecular Structure->Benzylic Protons Halogen Identity Molecular Structure->Ester Protons Alkyl Group Molecular Structure->13C Signals Carbon Environment

Caption: Key structural features influencing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.[4]

  • Carbonyl Stretch (C=O): Aromatic esters exhibit a strong, characteristic C=O stretching absorption in the region of 1715-1730 cm⁻¹.[5] The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

  • C-O Stretches: Two distinct C-O stretching bands are typically observed for esters, one for the C-C-O and another for the O-C-C moiety, usually found in the 1300-1100 cm⁻¹ region.[5]

  • C-F Stretch: The C-F stretching vibrations of fluorinated aromatic compounds give rise to strong absorptions in the 1200-1000 cm⁻¹ range. These can sometimes overlap with the C-O stretching bands.

  • C-X Stretch: The stretching vibration of the carbon-halogen bond in the bromomethyl group (C-Br) is expected to appear at a lower frequency (around 650 cm⁻¹).[1] This absorption will shift to higher wavenumbers for the chloromethyl analog (~700 cm⁻¹) and to lower wavenumbers for the iodomethyl analog (~600 cm⁻¹).

G IR Spectrum IR Spectrum C=O Stretch (~1725 cm-1) C=O Stretch (~1725 cm-1) IR Spectrum->C=O Stretch (~1725 cm-1) C-O Stretches (1300-1100 cm-1) C-O Stretches (1300-1100 cm-1) IR Spectrum->C-O Stretches (1300-1100 cm-1) C-F Stretches (1200-1000 cm-1) C-F Stretches (1200-1000 cm-1) IR Spectrum->C-F Stretches (1200-1000 cm-1) C-X Stretch (600-700 cm-1) C-X Stretch (600-700 cm-1) IR Spectrum->C-X Stretch (600-700 cm-1)

Caption: Characteristic IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will correspond to the molecular weight of the compound. For compounds containing bromine or chlorine, a characteristic isotopic pattern will be observed. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in two peaks of almost equal intensity separated by 2 m/z units. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio, leading to an M+2 peak with about one-third the intensity of the M peak.

  • Fragmentation Pattern: The fragmentation of these molecules is often initiated by the loss of the benzylic halogen or the methoxy group from the ester. A common fragmentation pathway for benzyl halides involves the formation of a stable tropylium ion. The loss of the -OCH₃ group (m/z 31) is also a characteristic fragmentation for methyl esters.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

    • Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Place the sample on the ATR crystal or prepare the thin film.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of Methyl 4-(bromomethyl)-2,5-difluorobenzoate and its analogs. By carefully analyzing the chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns, researchers can confidently identify their target molecules and distinguish them from closely related structures. This guide serves as a foundational reference for understanding the key spectroscopic features of this important class of compounds, thereby facilitating their effective use in the advancement of chemical and pharmaceutical research.

References

  • Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450-461. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-22. [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3108-3115. [Link]

  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

  • ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,... [Download Scientific Diagram]. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "A metal-free, visible-light-induced aerobic oxidative esterification of alcohols with non-prefunctionalized alkyl halides". [Link]

  • LibreTexts. (2021). 13.9: Interpreting Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Methyl 4-(bromomethyl)-2,5-difluorobenzoate

In drug development and advanced organic synthesis, Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a highly valued building block[1]. As a benzyl bromide derivative, it serves as a potent alkylating agent used to introduce functionalized benzyl groups into target molecules[2]. However, the very reactivity that makes it synthetically useful also makes it exceptionally hazardous.

As an application scientist, I approach laboratory safety not as a checklist of rules, but as an exercise in chemical causality. By understanding why a molecule behaves the way it does, researchers can design self-validating safety systems that protect both the operator and the integrity of the experiment.

Part 1: The Mechanistic Causality of Hazards (The "Why")

To handle Methyl 4-(bromomethyl)-2,5-difluorobenzoate safely, you must first understand its three primary modes of reactivity:

  • SN2 Alkylation (Toxicity): The bromomethyl group is highly electrophilic and susceptible to rapid bimolecular nucleophilic substitution (SN2). In biological systems, it will indiscriminately alkylate nucleophilic sites on proteins and DNA, leading to severe tissue damage and potential mutagenicity upon skin contact or inhalation[2][3].

  • Hydrolysis & Lachrymation (Corrosivity): Benzyl bromides are notorious lachrymators (tear-inducing agents)[4][5]. Upon contact with the moisture in your eyes, mucous membranes, or respiratory tract, the compound rapidly hydrolyzes to release Hydrogen Bromide (HBr) gas [6][7]. This localized acid generation causes immediate, severe chemical burns.

  • Metal-Catalyzed Polymerization (Explosion Risk): This compound is incompatible with most common metals (except nickel and lead). Contact with iron, aluminum, or brass can catalyze an exothermic condensation-polymerization reaction, rapidly generating massive volumes of HBr gas that can rupture sealed containers[7][8].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent alkylating lachrymators. The following matrix outlines the required defense layers, grounded in the chemical's permeation profile[9][10].

Protection ZoneRecommended EquipmentMechanistic Rationale
Hands (Primary) Butyl Rubber or Viton Gloves (or double-gloved heavy-duty Nitrile for brief, micro-scale handling).Halogenated aromatic compounds rapidly permeate standard thin nitrile[9]. Butyl rubber provides a superior barrier against molecular diffusion.
Eyes & Face Indirect-Vent Chemical Goggles + Full Face Shield Prevents vapor intrusion. The face shield protects against splash-induced HBr generation on facial skin[3][10].
Body Chemically Resistant Lab Coat (e.g., Tyvek or polymer-coated) + Non-porous closed-toe shoes.Prevents absorption through standard woven cotton, which can trap the chemical against the skin[3].
Respiratory Certified Chemical Fume Hood (Minimum face velocity: 100 fpm). For spills: Full-face respirator with Organic Vapor/Acid Gas cartridges.Prevents inhalation of lachrymatory vapors and HBr off-gassing. Never handle this compound on an open bench[11][12].

Part 3: Operational Handling Protocol

To ensure experimental integrity and operator safety, follow this step-by-step methodology when setting up reactions involving Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Step 1: Environmental Purging Because the chemical is moisture-sensitive and hydrolyzes to form HBr, purge your reaction vessel with an inert gas (Nitrogen or Argon) before introducing the reagent[13][14].

Step 2: Tool Selection Strictly use PTFE (Teflon), glass, or ceramic spatulas/syringes . Do not use stainless steel or aluminum spatulas, as trace metal contamination can initiate violent exothermic polymerization[8][14].

Step 3: Transfer & Execution Keep the primary container tightly sealed and protected from light when not in active use[11]. Transfer the material deep within the fume hood sash. If weighing a solid/semi-solid form, use a closed weighing boat or pre-tared sealed vial to prevent vapor escape into the laboratory atmosphere.

Step 4: In-Flask Quenching (Post-Reaction) Never dispose of unreacted benzyl bromides directly into waste streams. Quench residual reagent in the reaction flask by adding a weak nucleophile/base, such as 10% aqueous sodium carbonate (


) or dilute ammonium hydroxide , and stir until the alkylating agent is fully neutralized[8][15].

Part 4: Emergency Spill & Disposal Plan

In the event of a spill outside the fume hood, the immediate threat is the rapid volatilization of lachrymatory vapors.

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area and increase ventilation. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA) or a full-face acid gas respirator[12][13].

  • Containment (No Water): Do NOT use water to flush the spill, as this will generate a massive cloud of corrosive HBr gas[3][7].

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[14][15]. Do not use paper towels or combustible sawdust.

  • Neutralization: Carefully apply a neutralizing agent (e.g., sodium bicarbonate solution or lime) over the absorbed mass to safely quench the remaining bromomethyl groups[8].

  • Collection: Using non-metal tools (e.g., a plastic dustpan), scoop the neutralized mass into a heavy-duty, sealable polyethylene container. Label it explicitly as "Hazardous Halogenated Waste" and dispose of it via your institution's approved environmental health and safety (EHS) protocols[4][14].

Part 5: Workflow Visualization

Below is the logical workflow for handling and emergency response, designed to provide a quick-reference cognitive map for laboratory personnel.

G Start Pre-Operation: Fume Hood & Inert Setup PPE Don Specialized PPE (Butyl Gloves, Face Shield) Start->PPE Execute Execute Transfer (Non-Metal Tools Only) PPE->Execute Spill Spill Occurs? Execute->Spill Evacuate Evacuate & Ventilate Isolate Area Spill->Evacuate Yes NormalQuench Standard In-Flask Quenching (Weak Base) Spill->NormalQuench No Absorb Absorb with Sand/Vermiculite (No Water/Combustibles) Evacuate->Absorb Neutralize Quench with 10% Na₂CO₃ or Dilute Ammonia Absorb->Neutralize Dispose Collect as Halogenated Hazardous Waste Neutralize->Dispose NormalQuench->Dispose

Operational workflow for safe handling and emergency spill quenching of benzyl bromides.

References

  • Accela ChemBio. "Methyl 4-(Bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0)." accelachem.com. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Benzyl bromide, 98%." coleparmer.com. Available at:[Link]

  • National Institutes of Health (NIH) / PubChem. "Benzyl Bromide | C7H7Br | CID 7498." nih.gov. Available at: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzyl Bromide." nj.gov. Available at: [Link]

  • University of San Francisco. "Glove Guide - Chemical Compatibility." usfca.edu. Available at: [Link]

  • West Liberty University. "Safety Data Sheet: Benzyl-Bromide." westliberty.edu. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.